2(5H)-Furanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O2/c5-4-2-1-3-6-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHAEDVKXSOUAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7075422 | |
| Record name | 2(5H)-Furanone | |
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Molecular Weight |
84.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless to pale brown yellow clear liquid; Rich winey meat-like aroma | |
| Record name | 4-Hydroxy-2-butenoic acid gamma-lactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032330 | |
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| Record name | 4-Hydroxy-2-butenoic acid gamma-lactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1978/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
BP: 86-87 °C at 12 mm Hg, 86.00 to 87.00 °C. @ 12.00 mm Hg | |
| Record name | 2(5H)-Furanone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8151 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-Hydroxy-2-butenoic acid gamma-lactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032330 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
101 °C (214 °F) (Closed cup) | |
| Record name | 2(5H)-Furanone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8151 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in water, Soluble (in ethanol) | |
| Record name | 4-Hydroxy-2-butenoic acid gamma-lactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1978/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.185 mg/L at 25 °C, 1.183-1.187 | |
| Record name | 2(5H)-Furanone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8151 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-Hydroxy-2-butenoic acid gamma-lactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1978/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
497-23-4 | |
| Record name | 2(5H)-Furanone | |
| Source | CAS Common Chemistry | |
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| Record name | 2(5H)-Furanone | |
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| Record name | 2(5H)-Furanone | |
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| Record name | 2(5H)-Furanone | |
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| Record name | 2(5H)-Furanone | |
| Source | EPA DSSTox | |
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| Record name | Furan-2(5H)-one | |
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| Record name | 2(5H)-FURANONE | |
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| Record name | 2(5H)-Furanone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8151 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-Hydroxy-2-butenoic acid gamma-lactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032330 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
4-5 °C, 4.5 °C | |
| Record name | 2(5H)-Furanone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8151 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-Hydroxy-2-butenoic acid gamma-lactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032330 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Biological Activities of Natural 2(5H)-Furanone Derivatives
Introduction: 2(5H)-Furanone derivatives, a class of α,β-unsaturated γ-lactones, represent a significant family of heterocyclic compounds. These structures are found in various natural sources, including marine organisms, plants, and microorganisms, and are also accessible through chemical synthesis. Notably, the red algae Delisea pulchra produces a range of brominated furanones as a natural defense mechanism against bacterial colonization. This has spurred extensive research into their biological activities. This compound derivatives exhibit a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects. This technical guide provides an in-depth overview of these activities, presenting quantitative data, detailed experimental protocols, and mechanistic pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Section 1: Antimicrobial and Anti-biofilm Activity
This compound derivatives have been intensively studied for their ability to combat bacterial infections, not by direct bactericidal action in all cases, but often by disrupting bacterial communication and virulence. This anti-virulence approach is a promising strategy to overcome the challenges of antibiotic resistance.
Mechanism 1: Quorum Sensing (QS) Inhibition
Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, including virulence factor production and biofilm formation, once a certain population density is reached. In many Gram-negative bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, this communication is mediated by N-acyl homoserine lactone (AHL) signal molecules. Halogenated furanones, which are structural mimics of AHLs, can interfere with this signaling cascade. They are known to competitively bind to LuxR-type receptors, preventing the native AHL signal from activating the transcription of virulence genes. This disruption inhibits the production of virulence factors and prevents the formation of robust biofilms, which are structured communities of bacteria that are highly tolerant to conventional antibiotics.
Caption: Quorum sensing inhibition by this compound derivatives in Gram-negative bacteria.
Mechanism 2: Induction of Reactive Oxygen Species (ROS) in Gram-Positive Bacteria
While QS inhibition is a primary mechanism against Gram-negative bacteria, some furanone derivatives employ a different strategy against Gram-positive pathogens like Staphylococcus aureus. The derivative F105, which contains chlorinated this compound, sulfone, and l-menthol moieties, has been shown to exert highly selective activity against Gram-positive bacteria. Its mechanism involves rapid penetration into the bacterial cell, where it induces the formation of reactive oxygen species (ROS). This surge in ROS leads to widespread oxidative damage. Concurrently, F105 interacts with and damages proteins responsible for managing and neutralizing ROS, effectively crippling the cell's antioxidant defense system. This dual action of inducing oxidative stress while disabling the response mechanism leads to potent bactericidal activity.
Caption: ROS induction by a this compound derivative in Gram-positive bacteria.
Quantitative Data: Antimicrobial & Anti-biofilm Activity
The following table summarizes the quantitative antimicrobial and anti-biofilm activities of various this compound derivatives against different microorganisms.
| Compound/Derivative | Target Organism | Activity Metric | Concentration (µg/mL) | Reference(s) |
| F105 (3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone) | S. aureus | MIC | 8 - 10 | |
| F105 | S. aureus | MBC | 32 - 40 | |
| F105 | S. epidermidis | MIC | 8 - 16 | |
| F105 | B. cereus | MIC | 8 - 16 | |
| F105 | B. subtilis | MIC | 8 - 16 | |
| F131 (l-Borneol possessing this compound derivative) | S. aureus | MBPC | 8 - 16 | |
| F131 | C. albicans | MBPC | 8 - 16 | |
| Thio-derivatives (F12, F15, F94) | B. subtilis | Biofilm Repression | 10 | |
| This compound | A. hydrophila | Biofilm Inhibition | 200 (17% reduction) | |
| (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30) | P. aeruginosa | QS Inhibition | Not specified |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MBPC: Minimal Biofilm-Preventing Concentration.
Section 2: Anti-inflammatory Activity
Inflammation is a complex biological response involving various enzymes and signaling molecules. Chronic inflammation contributes to numerous diseases. Certain this compound derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential as therapeutic agents.
Mechanism: Inhibition of COX and LOX Pathways
The inflammatory response is significantly mediated by prostaglandins and leukotrienes, which are metabolites of arachidonic acid. The production of these eicosanoids is catalyzed by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. Synthetic 4,5-diaryl-3-hydroxy-2(5H)-furanones have been investigated for their anti-inflammatory effects and have shown potent activity in models like phorbol ester-induced ear edema in mice and carrageenan-induced paw edema in rats. The results strongly suggest that these compounds exert their effects by inhibiting the cyclooxygenase pathway, thereby reducing the production of inflammatory prostaglandins. The potential for dual inhibition of both COX and LOX pathways is an attractive feature for developing broad-spectrum anti-inflammatory drugs.
Caption: Inhibition of the arachidonic acid inflammatory cascade by 2(5H)-furanones.
Quantitative Data: Anti-inflammatory & Antioxidant Activity
The following table presents quantitative data for the anti-inflammatory and antioxidant activities of novel 4,5-diaryl-3-hydroxy-2(5H)-furanone derivatives.
| Compound | Assay | Metric | Value | Reference |
| 5g | DPPH radical scavenging | IC₅₀ | 10.3 µM | |
| 5g | Superoxide anion quenching | IC₅₀ | 0.187 mM | |
| 5g | Lipid peroxidation inhibition | IC₅₀ | 0.129 mM | |
| 5a-m | TPA-induced ear edema (in vivo) | Potency | Potent vs Indomethacin |
Compound 5g: 4,5-diaryl-3-hydroxy-2(5H)-furanone bearing a 2,3-dihydroxy phenyl ring at the 5-position.
Section 3: Cytotoxic and Anticancer Activity
The search for novel anticancer agents has led to the investigation of various heterocyclic scaffolds, including 2(5H)-furanones. Numerous derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cells.
Structure-Activity Relationship (SAR)
Studies on 5-arylidene-2(5H)-furanone derivatives have revealed key structure-activity relationships for cytotoxicity. The introduction of electron-withdrawing groups, such as halogen atoms or a nitro group, onto the aromatic ring generally increases cytotoxic activity. For instance, 5-(3-nitrobenzylidene)-2(5H)-furanone was identified as a highly potent compound in one study. Furthermore, derivatives incorporating larger aromatic systems like anthraquinone and naphthoquinone moieties have also shown significant cytotoxic effects against various cancer cell lines. However, some natural furanones displayed weak growth inhibitory activity, indicating that the specific stereochemistry and side-chain structure are critical for anticancer potential.
Quantitative Data: Cytotoxicity
The table below summarizes the cytotoxic activity of selected this compound derivatives against different human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Metric | Value (µM) | Reference(s) |
| 5-(3-Nitrobenzylidene)-2(5H)-furanone (21) | Various | - | Most potent in series | |
| (E)-5-[2-(1,4-dimethoxy-9,10-dioxo) anthracenyl]-2(5H)-furanone (34) | Various | - | Most potent in series | |
| 4-(2-Aminoanilino)-3-bromo-2(5H)-furanone (5) | DLA, HeLa | - | Most active in series | |
| Dithiocarbamate derivative (L) with this compound-piperazine | HeLa | IC₅₀ | 0.06 ± 0.01 | |
| Dithiocarbamate derivative (L) with this compound-piperazine | SMMC-7721 | IC₅₀ | 0.006 ± 0.04 | |
| 3-bromo-4-benzimidazolyl-5-methoxy-2(5H)-furanone (T) | MRSA (bacteria) | MIC | 8 µg/mL | |
| Natural furanone analogues of sapinofuranones A and B | Six cancer lines | GI₅₀ | > 100 |
DLA: Dalton's Lymphoma Ascites; HeLa: Human cervical cancer; SMMC-7721: Human hepatocellular carcinoma; GI₅₀: Growth Inhibitory concentration at 50%.
Section 4: Experimental Protocols
This section provides standardized methodologies for evaluating the key biological activities of this compound derivatives.
Protocol 1: Determination of Minimum Inhibitory/Bactericidal Concentration (MIC/MBC)
This protocol, based on the broth microdilution method, is used to determine the lowest concentration of a compound that inhibits visible bacterial growth (MIC) and the lowest concentration that kills 99.9% of the initial bacterial inoculum (MBC).
Caption: Experimental workflow for determining MIC and MBC values.
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Preparation: Perform two-fold serial dilutions of the test furanone derivative in a suitable broth medium (e.g., BM medium) in a 96-well microtiter plate.
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Inoculation: Add a standardized bacterial suspension (e.g., 3 x 10⁷ CFU/mL) to each well. Include positive (no compound) and negative (no bacteria) controls.
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Incubation: Incubate the plate at 37°C for 24 hours.
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MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity is observed.
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MBC Determination: Aliquots from the wells showing no growth are plated onto nutrient agar. After incubation for another 24 hours, the MBC is determined as the lowest concentration that prevented any bacterial growth on the agar plate.
Protocol 2: Biofilm Inhibition Assay
This assay quantifies the ability of a compound to prevent or disrupt biofilm formation using crystal violet staining.
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Procedure: Grow bacteria in 96-well plates in the presence of various concentrations of the furanone derivative for a specified period (e.g., 72 hours) to allow biofilm formation.
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Washing: Discard the planktonic cells and wash the wells gently with a buffer (e.g., PBS) to remove non-adherent cells.
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**
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Spectroscopic Data Interpretation of 2(5H)-Furanone
This guide provides a comprehensive overview of the spectroscopic data for this compound, a significant heterocyclic compound. As a core structure in many natural products and pharmacologically active molecules, a thorough understanding of its spectroscopic characteristics is crucial for its identification, characterization, and the development of novel derivatives.[1] This document outlines the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
Molecular Structure and Spectroscopic Correlation
This compound, also known as γ-crotonolactone, is an unsaturated lactone with the molecular formula C₄H₄O₂ and a molecular weight of approximately 84.07 g/mol .[2][3][4][5] The numbering of the atoms, as depicted in the diagram below, is essential for correlating the spectroscopic signals to the specific protons and carbons in the molecule.
References
- 1. The Novel Chiral this compound Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. This compound | C4H4O2 | CID 10341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Furanone - Wikipedia [en.wikipedia.org]
- 5. This compound 98 497-23-4 [sigmaaldrich.com]
An In-depth Technical Guide on the Tautomerism and Stability of 2(5H)-Furanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the tautomerism and stability of 2(5H)-furanone and its derivatives. This class of compounds, also known as butenolides, is prevalent in numerous natural products and serves as a critical pharmacophore in medicinal chemistry. An understanding of their tautomeric equilibria and stability is paramount for predicting their biological activity, formulating effective drug delivery systems, and ensuring product shelf-life.
Tautomerism in this compound Derivatives
Tautomers are structural isomers of chemical compounds that readily interconvert. This dynamic equilibrium is a crucial characteristic of many this compound derivatives, influencing their chemical reactivity and biological function. The most common forms of tautomerism observed in this class of compounds are keto-enol and ring-chain tautomerism.
Keto-Enol Tautomerism
Keto-enol tautomerism involves the migration of a proton and the shifting of bonding electrons between a ketone or aldehyde and its corresponding enol form. This is a prominent feature in hydroxylated furanones.
A notable example is 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), a key flavor compound in strawberries. HDMF exists in a pH-dependent equilibrium between its keto and enol forms. This tautomerization is significant as it leads to the racemization of chiral centers, a critical consideration in the synthesis and biological activity of stereospecific drugs. The equilibrium is catalyzed under acidic (pH < 2) and basic (pH > 7) conditions, with the lowest rate of interconversion observed between pH 4 and 5. At a physiological pH of 7.2, the proton exchange is relatively rapid, with approximately 50% of the protons at the C2 position being exchanged with deuterium from the solvent (D₂O) within one hour.
dot
Caption: Keto-enol tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone.
Ring-Chain Tautomerism
Ring-chain tautomerism is another crucial equilibrium for certain this compound derivatives, particularly those with a hydroxyl substituent at the 5-position. 5-Hydroxy-2(5H)-furanone, for instance, exists in a chemical equilibrium with its acyclic isomer, cis-β-formylacrylic acid. This equilibrium can be influenced by solvent and pH, potentially leading to further isomerization or degradation reactions. Under strongly basic conditions (pH > 9), for example, the ring-opened form can hydrate to succinic acid.
dot
Caption: Ring-chain tautomerism of 5-hydroxy-2(5H)-furanone.
Stability of this compound Derivatives
The stability of 2(5H)-furanones is a critical parameter in their application, particularly in aqueous environments relevant to biological systems and pharmaceutical formulations. Degradation can lead to loss of activity and the formation of potentially toxic byproducts.
Influence of pH
The pH of the medium is a major determinant of the stability of many furanone derivatives. A study on 2,5-dimethyl-4-hydroxy-3[2H]-furanone (DMHF) and its derivatives in aqueous buffer solutions over a pH range of 2.0 to 8.0 demonstrated significant differences in their stability. DMHF and its malonylated glycoside were found to be unstable across the entire pH range tested. In contrast, the methoxy derivative and the β-D-glucopyranoside of DMHF showed only slight decomposition, highlighting the stabilizing effect of substitution at the hydroxyl group.
Influence of Substituents
The nature and position of substituents on the furanone ring play a crucial role in determining the stability of the molecule. As mentioned, methylation or glycosylation of the hydroxyl group in DMHF enhances its stability. Conversely, halogenated furanones, while often exhibiting potent biological activity, are known for their low stability in aqueous solutions, which limits their clinical utility.
Data Presentation: Stability of this compound Derivatives
The following table summarizes the qualitative stability data for selected this compound derivatives under various conditions.
| Compound | Condition | Stability | Reference |
| 2,5-Dimethyl-4-hydroxy-3[2H]-furanone (DMHF) | Aqueous buffer (pH 2.0 - 8.0), 23°C, 32 days | Unstable at all pH values tested. | |
| 2,5-Dimethyl-4-methoxy-3[2H]-furanone | Aqueous buffer (pH 2.0 - 8.0), 23°C, 32 days | Slight decomposition observed. | |
| DMHF β-D-glucopyranoside | Aqueous buffer (pH 2.0 - 8.0), 23°C, 32 days | Slight decomposition observed. | |
| DMHF 6′-O-malonyl-β-D-glucopyranoside | Aqueous buffer (pH 2.0 - 8.0), 23°C, 32 days | Unstable at all pH values tested. | |
| Halogenated 2(5H)-furanones | Aqueous solutions | Generally low stability, which is a limiting factor for clinical use. |
Experimental Protocols for Tautomerism and Stability Studies
A variety of experimental techniques are employed to investigate the tautomeric equilibria and stability of this compound derivatives. Below are generalized methodologies for key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomeric Equilibrium
NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomeric mixtures. The interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each species.
Objective: To determine the equilibrium constant (Keq) for the keto-enol tautomerism of a this compound derivative.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube. The choice of solvent is critical as it can influence the position of the equilibrium.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum of the sample. Key acquisition parameters to optimize include the number of scans for adequate signal-to-noise ratio and a sufficient relaxation delay to ensure accurate integration.
-
Spectral Analysis:
-
Identify the characteristic proton signals for each tautomer. For keto-enol tautomerism, this typically involves distinct signals for the α-protons in the keto form and the vinylic proton in the enol form.
-
Integrate the non-overlapping signals corresponding to each tautomer.
-
-
Calculation of Equilibrium Constant: The equilibrium constant (Keq = [enol]/[keto]) is calculated from the ratio of the integrated signal areas, normalized for the number of protons giving rise to each signal.
dot
Caption: Workflow for NMR-based determination of tautomeric equilibrium.
UV-Vis Spectroscopy for Stability Studies
UV-Vis spectroscopy can be employed to monitor the stability of this compound derivatives over time by observing changes in their absorption spectra.
Objective: To assess the stability of a this compound derivative at different pH values.
Methodology:
-
Preparation of Solutions: Prepare a stock solution of the furanone derivative in a suitable organic solvent (e.g., methanol, acetonitrile). Prepare a series of aqueous buffer solutions at the desired pH values (e.g., 4, 7, 9).
-
Initiation of Stability Study: Add a small aliquot of the stock solution to each buffer solution to a final concentration that gives a suitable absorbance in the linear range of the spectrophotometer.
-
Spectroscopic Monitoring: Immediately after preparation (t=0) and at regular time intervals, record the UV-Vis absorption spectrum of each solution over a relevant wavelength range.
-
Data Analysis: Plot the absorbance at the λmax of the furanone derivative against time for each pH. A decrease in absorbance over time indicates degradation of the compound. The rate of degradation can be determined by fitting the data to an appropriate kinetic model.
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), are valuable for predicting the relative stabilities of tautomers and for complementing experimental data.
Objective: To calculate the relative energies of the tautomers of a this compound derivative.
Methodology:
-
Structure Generation: Build the 3D structures of all possible tautomers of the furanone derivative using a molecular modeling software.
-
Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for each tautomer using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G*). The absence of imaginary frequencies confirms that the optimized structures correspond to energy minima.
-
Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set for improved accuracy. Solvation effects can be included using a continuum solvation model (e.g., PCM).
-
Relative Stability Analysis: Compare the calculated Gibbs free energies of the tautomers to predict their relative stabilities and the position of the tautomeric equilibrium.
Conclusion
The tautomerism and stability of this compound derivatives are complex phenomena governed by a delicate interplay of structural and environmental factors. A thorough understanding of these properties is essential for the successful development and application of furanone-based compounds in research and industry. The experimental and computational methodologies outlined in this guide provide a robust framework for the comprehensive characterization of these important molecules. Continued research in this area will undoubtedly lead to the design of novel furanone derivatives with enhanced stability and tailored biological activities.
Discovery of Novel 2(5H)-Furanone Compounds from Marine Algae: A Technical Guide for Researchers
Abstract
Marine algae represent a vast and largely untapped reservoir of chemical diversity, offering promising avenues for the discovery of novel therapeutic agents. Among the myriad of bioactive compounds synthesized by these organisms, 2(5H)-furanones have emerged as a particularly compelling class of molecules. This technical guide provides an in-depth overview of the discovery of novel 2(5H)-furanone compounds from marine algae, with a focus on their isolation, structure elucidation, and diverse biological activities. Detailed experimental protocols for key assays are provided, alongside a comprehensive summary of quantitative data to facilitate comparative analysis. Furthermore, this guide illustrates critical experimental workflows and signaling pathways using Graphviz visualizations, offering a clear and concise resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
The this compound scaffold is a five-membered lactone ring that is a core structural motif in numerous natural products exhibiting a wide array of biological activities. In the marine environment, algae, particularly red algae (Rhodophyta), have been identified as a rich source of halogenated furanones. These compounds play a crucial ecological role for the producing organism, often acting as a chemical defense mechanism against biofouling. This has spurred significant interest in their potential application as natural antifouling agents.
Beyond their well-documented antifouling properties, which are largely attributed to the inhibition of bacterial quorum sensing, marine-derived 2(5H)-furanones have demonstrated a broader spectrum of bioactivities, including anti-inflammatory, anticancer, and anti-hyperlipidemic effects. This guide aims to provide researchers with a comprehensive technical resource to support the exploration of these promising marine natural products.
Diversity of Marine Algal Sources
While the red alga Delisea pulchra is the most well-studied source of halogenated furanones, a growing body of research indicates that other algal species also produce these bioactive compounds. Expanding the search to a wider range of marine algae is crucial for the discovery of novel furanone structures with unique biological activities.
-
Red Algae (Rhodophyta): Species from the genera Laurencia and Gracilaria are known producers of a diverse array of secondary metabolites and have shown significant anticancer and anti-inflammatory activities in crude extracts. For instance, ethanolic extracts of Gracilaria fisheri have been shown to inhibit biofilm formation in pathogenic bacteria.
-
Brown Algae (Phaeophyceae): Brown algae, such as those from the Sargassum genus, are a rich source of various bioactive compounds. While specific 2(5H)-furanones are less documented from this class compared to red algae, their extracts have shown promising biological activities, warranting further investigation for the presence of these compounds.
-
Green Algae (Chlorophyta): Green algae are a less explored source for 2(5H)-furanones, but their diverse metabolic capabilities suggest they could be a potential source of novel compounds.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and characterization of 2(5H)-furanones from marine algae.
Extraction and Isolation of 2(5H)-Furanones
The following is a general workflow for the extraction and isolation of furanones from marine algae, which can be adapted based on the specific algal species and target compounds.
Protocol:
-
Sample Collection and Preparation: Collect fresh algal biomass. Clean the samples of epiphytes and debris, then freeze-dry or air-dry. Grind the dried biomass into a fine powder.
-
Extraction: Macerate the powdered algae in a suitable solvent system, such as a 2:1 mixture of dichloromethane and methanol, at room temperature for 24-48 hours. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude extract.
-
Fractionation: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane to ethyl acetate). Collect fractions based on their thin-layer chromatography (TLC) profiles.
-
Purification: Purify the furanone-containing fractions using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and solvent system to yield pure compounds.
Structure Elucidation
The chemical structure of isolated furanones is determined using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish connectivity between protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the compound.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy helps to identify functional groups (e.g., carbonyl of the lactone ring), while UV spectroscopy provides information about the chromophores present in the molecule.
Quorum Sensing Inhibition Assay
This protocol describes a widely used method to screen for quorum sensing inhibitory activity using the biosensor strain Chromobacterium violaceum. This bacterium produces a purple pigment called violacein, the production of which is regulated by quorum sensing.
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) broth
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Prepare Bacterial Culture: Inoculate C. violaceum in LB broth and incubate overnight at 30°C with shaking.
-
Assay Setup: Dilute the overnight culture with fresh LB broth to an optical density (OD600) of 0.1.
-
Treatment: In a 96-well plate, add the diluted bacterial culture and the test compounds at various concentrations. Include a positive control (e.g., a known quorum sensing inhibitor) and a negative control (solvent vehicle).
-
Incubation: Incubate the plate at 30°C for 24-48 hours without shaking.
-
Quantification of Violacein: After incubation, quantify the violacein production by lysing the cells and measuring the absorbance of the extracted pigment at 595 nm.
-
Data Analysis: Calculate the percentage of violacein inhibition compared to the negative control.
Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential anticancer compounds.
Materials:
-
Cancer cell line (e.g., HCT-116, MCF-7)
-
Complete cell culture medium
-
Test compounds
-
MTT solution
-
DMSO
-
96-well plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess reagent
-
96-well plates
-
Plate reader
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.
Quantitative Data on Biological Activities
The following tables summarize the quantitative biological activity data for selected this compound compounds and algal extracts containing them.
Table 1: Antifouling and Quorum Sensing Inhibition Activity
| Compound/Extract | Source Organism | Assay | Target Organism/System | Activity (EC50/IC50/MIC) | Reference(s) |
| Halogenated Furanones | Delisea pulchra | Barnacle Settlement Inhibition | Balanus amphitrite | < 25 ng/mL | |
| Halogenated Furanones | Delisea pulchra | Antibacterial | Marine bacterium SW8 | More potent than gentamicin | |
| This compound | (Commercial) | Quorum Sensing Inhibition | Chromobacterium violaceum | Significant inhibition at 0.4 mg/mL | |
| Ethanolic Extract | Gracilaria fisheri | Biofilm Inhibition | Vibrio harveyi, V. parahaemolyticus | 5, 10, and 100 µg/mL |
Table 2: Anticancer Activity
| Compound/Extract | Source Organism | Cell Line | Activity (IC50) | Reference(s) |
| Ethanolic Extract | Laurencia catarinensis | A-549 (Lung) | 55.2 µg/mL | |
| Ethanolic Extract | Laurencia catarinensis | HCT-116 (Colon) | 104.0 µg/mL | |
| Ethanolic Extract | Laurencia majuscula | A-549 (Lung) | 115.0 µg/mL | |
| Ethanolic Extract | Padina pavonica | HCT-116 (Colon) | 54.5 µg/mL | |
| Methanol Extract | Cladophora glomerata | HT-29 (Colon) | 28.46 µg/mL |
Table 3: Anti-hyperlipidemic Activity
| Compound | Source Organism | Cell Line | Effect | Activity | Reference(s) |
| 5-hydroxy-3-methoxy-5-methyl-4-butylfuran-2(5H)-one | Marine-derived fungus | RAW 264.7 macrophages | ox-LDL-induced lipid accumulation | ~50% reduction | |
| 5-hydroxy-3-methoxy-5-methyl-4-butylfuran-2(5H)-one | Marine-derived fungus | HepG2 hepatocytes | Oleic acid-induced lipid accumulation | Significant decrease |
Signaling Pathways
Quorum Sensing Inhibition
Halogenated furanones from Delisea pulchra are structurally similar to N-acyl homoserine lactones (AHLs), which are signaling molecules used by many Gram-negative bacteria for quorum sensing. These furanones act as competitive inhibitors of AHL receptors, thereby disrupting bacterial communication and preventing the formation of biofilms.
Lipid Metabolism Regulation
The marine
The Antimicrobial Arsenal of 2(5H)-Furanones: A Technical Guide to Their Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rising tide of antimicrobial resistance necessitates the exploration of novel therapeutic strategies. Among the promising candidates are 2(5H)-furanones, a class of compounds initially discovered in the marine red alga Delisea pulchra. These molecules have demonstrated significant antimicrobial and anti-biofilm activity against a broad spectrum of bacteria. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action employed by 2(5H)-furanones, with a focus on quorum sensing inhibition, disruption of cellular homeostasis in Gram-positive bacteria, and biofilm eradication. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the field of antimicrobial drug discovery and development.
Introduction
2(5H)-furanones and their derivatives have emerged as potent inhibitors of bacterial virulence and growth. Originally identified as a natural defense mechanism against biofouling, these compounds have been the subject of extensive research to elucidate their antimicrobial properties. Their ability to interfere with bacterial cell-to-cell communication, known as quorum sensing (QS), is a key aspect of their activity, particularly against Gram-negative bacteria. However, their efficacy extends to Gram-positive organisms through distinct mechanisms, highlighting their versatility as potential antimicrobial agents. This guide will dissect the core mechanisms through which 2(5H)-furanones exert their antimicrobial effects.
Mechanism of Action in Gram-Negative Bacteria: Quorum Sensing Inhibition
The primary mechanism of action of 2(5H)-furanones in many Gram-negative bacteria is the disruption of quorum sensing (QS) systems that regulate virulence and biofilm formation. This interference is predominantly targeted at N-acylhomoserine lactone (AHL)-mediated signaling.
Interference with AHL Signaling
2(5H)-furanones act as antagonists to AHL signal molecules. They have been shown to competitively displace AHLs from their cognate LuxR-type receptor proteins, thereby preventing the activation of QS-regulated genes. This inhibition has been observed against a wide range of AHLs with varying acyl chain lengths. The disruption of AHL signaling leads to a downstream reduction in the production of virulence factors and inhibits the formation of robust biofilms.
Interference with Autoinducer-2 (AI-2) Signaling
Mechanism of Action in Gram-Positive Bacteria
Gram-positive bacteria lack the AHL-based QS systems found in Gram-negatives. However, 2(5H)-furanones still exhibit potent antimicrobial activity against these organisms through different mechanisms.
Induction of Reactive Oxygen Species (ROS)
A key mechanism of action against Gram-positive bacteria, such as Staphylococcus aureus, is the induction of reactive oxygen species (ROS). The furanone derivative F105 has been shown to rapidly penetrate Gram-positive bacteria and trigger the formation of ROS. Concurrently, F105 interacts non-specifically with a range of intracellular proteins, including those involved in ROS detoxification. This dual action of inducing oxidative stress while impairing the cell's ability to mitigate it leads to significant cellular damage and cell death.
Alteration of Gene Expression
Studies on Bacillus subtilis have revealed that brominated furanones can induce significant changes in gene expression. Notably, genes involved in stress responses, such as class I and class III heat shock genes, are upregulated. This indicates that furanones impose a considerable stress on the bacterial cells, forcing them to mount a protective response. The induction of stress response genes, coupled with the repression of other essential genes, contributes to the overall growth inhibitory effect.
Anti-Biofilm Activity
A hallmark of 2(5H)-furanone activity is the potent inhibition of biofilm formation across a wide range of bacteria. This is a direct consequence of QS inhibition in Gram-negative bacteria, as biofilm maturation is often a QS-regulated process. In both Gram-positive and Gram-negative bacteria, furanones can also disrupt mature biofilms. The proposed mechanisms include:
-
Inhibition of initial attachment: By down-regulating genes responsible for adhesion and motility.
-
Alteration of the biofilm matrix: Affecting the production of extracellular polymeric substances (EPS) that form the biofilm scaffold.
-
Increased susceptibility to antibiotics: Furanones can render biofilm-embedded bacteria more susceptible to conventional antibiotics, likely by increasing the permeability of the biofilm matrix.
Quantitative Data Summary
The following tables summarize the quantitative antimicrobial and anti-biofilm activities of this compound and its derivatives as reported in the literature.
Table 1: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| This compound | Chromobacterium violaceum CV026 | ≥ 1000 | Not Reported | |
| This compound | Aeromonas hydrophila | ≥ 1000 | Not Reported | |
| F105 | Staphylococcus aureus (MSSA) | 10 | 40 | |
| F105 | Staphylococcus aureus (MRSA, clinical isolates) | 10 | 20-40 | |
| F105 | Gram-positive bacteria (S. epidermidis, B. cereus, B. subtilis, M. luteus) | 8-16 | 32 | |
| F105 | Gram-negative bacteria (K. pneumoniae, S. marcescens, P. aeruginosa, E. coli) | > 128 | Not Reported | |
| F131 | Staphylococcus aureus | Not Reported | 8-16 (MBPC) | |
| Furanone Compound 2 | Staphylococcus aureus | ~4 (15 µM) | > 35 (>130 µM) | |
| Furanone Compound 2 | Staphylococcus epidermidis | ~8-17 (30-65 µM) | > 35 (>130 µM) | |
| (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Bacillus subtilis | 20 (bactericidal) | Not Reported | |
| This compound | Campylobacter jejuni | Not Reported | 0.3 - 310 |
Table 2: Biofilm Prevention and Quorum Sensing Inhibition
| Compound | Organism/Assay | Concentration | Effect | Reference |
| This compound | Aeromonas hydrophila | 0.2 mg/mL | 17% reduction in biofilm mass | |
| This compound | Aeromonas hydrophila | 1 mg/mL | 32% reduction in biofilm mass | |
| This compound | C. violaceum CV026 (Short-chain AHLs) | 1 mg/mL | Drastic reduction in violacein production | |
| This compound | A. tumefaciens NTL-4 (Long-chain AHLs) | 1 mg/mL | 46-52% QS inhibition | |
| F105 | Staphylococcus aureus (MSSA) | 20 µg/mL | Complete biofilm inhibition (crystal violet) | |
| F105 | Staphylococcus aureus (MSSA) | 40 µg/mL | Complete biofilm inhibition (CFU counting) | |
| F35 | Staphylococcus aureus | 10 µg/mL | Minimal biofilm inhibition | |
| F12, F15, F94 | Bacillus subtilis | 10 µg/mL | Repression of biofilm formation | |
| This compound | Campylobacter jejuni | Sub-inhibitory | 19-62% decrease in motility | |
| This compound | Campylobacter jejuni | Sub-inhibitory | 60-99% decrease in AI-2 activity |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated overnight at the optimal temperature (e.g., 37°C). The culture is then diluted to achieve a standardized cell density, typically 10^6 CFU/mL.
-
Serial Dilution: The this compound compound is serially diluted (2-fold) in a 96-well microtiter plate containing broth medium. A range of concentrations is tested, for example, from 0.5 to 512 µg/mL.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. Positive (no compound) and negative (no bacteria) controls are included.
-
Incubation: The plate is incubated for 18-24 hours at the appropriate temperature.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Biofilm Inhibition Assay (Crystal Violet Method)
-
Culture Preparation: Bacteria are grown overnight and diluted to a specific density (e.g., 3 x 10^7 CFU/mL) in a suitable growth medium.
-
Treatment and Incubation: The bacterial suspension is added to the wells of a 96-well tissue culture-treated plate containing various concentrations of the this compound. The plate is incubated under static conditions for 24-72 hours to allow for biofilm formation.
-
Washing: The planktonic cells are removed by gently washing the wells with a buffer solution (e.g., PBS) or water.
-
Staining: The remaining biofilm is stained with a 0.1% crystal violet solution for 15-30 minutes.
-
Destaining and Quantification: The excess stain is washed off, and the plate is air-dried. The bound crystal violet is solubilized with a solvent (e.g., 30% acetic acid or ethanol), and the absorbance is measured using a microplate reader at a wavelength of approximately 570-595 nm. The minimal biofilm inhibitory concentration (MBIC) is the lowest concentration that significantly reduces biofilm formation compared to the untreated control.
Quorum Sensing Inhibition Assay (Violacein Inhibition)
-
Strain and Culture Preparation: The reporter strain Chromobacterium violaceum CV026, which produces the purple pigment violacein in response to short-chain AHLs, is grown overnight.
-
Assay Setup: In a 96-well microtiter plate, sub-MIC concentrations of the this compound are added to wells containing growth medium. The wells are inoculated with the CV026 culture and the specific AHL inducer (e.g., C6-HSL).
-
Incubation: The plate is incubated at 30°C with shaking for 18-24 hours.
-
Quantification of Violacein:
-
The cell density is measured at 660 nm.
-
The culture is transferred to a microfuge tube and lysed (e.g., with SDS).
-
Violacein is extracted using a solvent like water-saturated butanol.
-
The absorbance of the butanol phase is measured at 585 nm.
-
The violacein unit is calculated as (A585 / A660) x 1000. A reduction in this value compared to the control indicates QS inhibition.
-
Conclusion
2(5H)-furanones represent a promising class of antimicrobial agents with a diverse range of mechanisms of action. Their ability to disrupt quorum sensing in Gram-negative bacteria and induce oxidative stress in Gram-positive bacteria, coupled with their potent anti-biofilm properties, makes them attractive candidates for further development. The detailed understanding of their molecular targets and the availability of robust experimental protocols are crucial for advancing these compounds through the drug development pipeline. This technical guide provides a foundational resource for researchers aiming to harness the therapeutic potential of 2(5H)-furanones in the fight against bacterial infections.
An In-depth Technical Guide to the Butenolide Class of Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction to Butenolides
Butenolides are a class of lactones characterized by a four-carbon heterocyclic ring structure, which can be considered an oxidized derivative of furan. The simplest member of this class is 2-furanone, often referred to as butenolide itself. This core structure is a common motif in a vast array of natural products and serves as a versatile building block in organic synthesis. Butenolides are of significant interest to the scientific community due to their wide range of potent biological activities.
Naturally occurring butenolides are found in various organisms, including plants, fungi, and marine creatures. A notable example is ascorbic acid (Vitamin C), a vital nutrient with a butenolide core. Certain plants produce butenolide derivatives known as karrikins in response to the high temperatures of brush fires, which act as potent seed germination triggers. The broad spectrum of bioactivities exhibited by butenolides, including anti-inflammatory, antimicrobial, anticancer, and quorum sensing inhibitory effects, has positioned them as promising candidates for drug discovery and development.
Chemical Structure and Synthesis
The fundamental structure of a butenolide is a five-membered ring containing an ester group (lactone) and a carbon-carbon double bond. The position of the double bond and the nature of the substituents on the ring give rise to a wide diversity of butenolide derivatives.
Numerous synthetic strategies have been developed to construct the butenolide scaffold, reflecting its importance in medicinal chemistry. Common approaches include:
-
Cyclization of Precursors: A prevalent method involves the cyclization of functionalized precursors. For instance, substituted butenolides can be synthesized from hydroxymethylcyclopropenones through a phosphine-catalyzed ring-opening reaction to form reactive ketene ylides, which are then trapped by a pendant hydroxy group.
-
Oxidation of Furans: The oxidation of furan derivatives using singlet oxygen is another established route to butenolides.
-
Palladium-Catalyzed C-H Functionalization: Modern synthetic methods utilize palladium catalysis to achieve the one-step conversion of aliphatic acids into butenolides through triple C-H functionalization.
-
Annulation of Keto Acids and Alcohols: A combination of Lewis and Brønsted acids can facilitate the efficient synthesis of highly substituted butenolides through the annulation of keto acids and tertiary alcohols.
The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Biological Activities and Mechanisms of Action
Butenolides exhibit a remarkable array of biological activities, making them a focal point of research in pharmacology and drug development.
Anti-inflammatory Activity
Several butenolides have demonstrated potent anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory pathways. A prominent target is the Nuclear Factor-kappa B (NF-κB) signaling pathway , a central regulator of the inflammatory response.
The NF-κB pathway is activated by various stimuli, including inflammatory cytokines like TNF-α and IL-1. This activation leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Butenolides can interfere with this pathway at multiple points, such as by inhibiting the IκB kinase (IKK) complex, thereby preventing the degradation of IκBα and keeping NF-κB in its inactive state in the cytoplasm.
Antibacterial and Antibiofilm Activity
Butenolides have shown significant activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative species. A particularly promising aspect of their antibacterial action is their ability to inhibit biofilm formation. Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics.
The antibiofilm activity of butenolides is often attributed to their ability to interfere with quorum sensing (QS) , a bacterial cell-to-cell communication system that coordinates gene expression in a population-density-dependent manner.
Pseudomonas aeruginosa is an opportunistic pathogen that relies heavily on QS to regulate its virulence and biofilm formation. It utilizes multiple QS systems, including the las and rhl systems, which are based on N-acylhomoserine lactone (AHL) signaling molecules, and the pqs system, which uses the Pseudomonas quinolone signal (PQS). These systems are hierarchically organized, with the las system generally at the top. Butenolides can disrupt this intricate communication network by acting as antagonists to the AHL receptors (LasR and RhlR) or by inhibiting the synthases (LasI and RhlI) that produce the AHL signal molecules. This disruption prevents the coordinated expression of genes required for biofilm formation and virulence factor production.
Investigating the Anticancer Properties of Furanone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the burgeoning field of furanone derivatives as potential anticancer agents. The furanone scaffold, a five-membered heterocyclic ring, has been identified as a "privileged structure" in medicinal chemistry, frequently appearing in natural products with diverse biological activities. Synthetic and natural furanone derivatives have demonstrated significant cytotoxic effects against a wide range of cancer cell lines through various mechanisms, including the induction of apoptosis, cell cycle arrest, and interaction with critical cellular targets. This document summarizes key quantitative data, details common experimental protocols, and visualizes the complex biological pathways involved.
Quantitative Data on Anticancer Efficacy
The cytotoxic activity of various furanone derivatives has been quantified across numerous human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency. The data below is compiled from multiple studies to facilitate comparison.
| Compound Class/Name | Cancer Cell Line | IC₅₀ (µM) | Key Findings & Reference |
| Bis-2(5H)-furanone (Compound 4e) | C6 (Glioma) | 12.1 | Induces S-phase cell cycle arrest; interacts with DNA. |
| N-2(5H)-furanonyl sulfonyl hydrazone (Compound 5k) | MCF-7 (Breast) | 14.35 | Induces G2/M phase arrest and DNA damage. |
| Furan-based Pyridine Carbohydrazide (Compound 4) | MCF-7 (Breast) | 4.06 | Induces G2/M arrest and apoptosis via the intrinsic mitochondrial pathway. |
| Furan-based N-phenyl triazinone (Compound 7) | MCF-7 (Breast) | 2.96 | Induces G2/M arrest and apoptosis; increases p53 and Bax levels. |
| 5-O-silylated MBA (Compound 3a) | HCT-116 (Colon) | 1.3 | Showed superior antiproliferative activity compared to the parent compound. |
| 5-O-silylated MBA (Compound 3b) | HCT-116 (Colon) | 7.3 | Effective across multiple tested cancer cell lines. |
| 5-O-silylated MBA (Compound 3c) | HCT-116 (Colon) | 3.9 | Effective across multiple tested cancer cell lines. |
| Furanonaphthoquinone (FNQ13) | HeLa (Cervical) | Not specified | Induces apoptosis through ROS production via mitochondrial VDAC. |
| Furopyridone (Compound 4c) | KYSE70 (Esophageal) | 0.888 µg/mL (24h) | Achieved 99% inhibition of cell growth at 20.0 µg/mL. |
| Furopyridone (Compound 4c) | KYSE150 (Esophageal) | 0.655 µg/mL (48h) | Potent cytotoxicity against esophageal cancer cell lines. |
MBA: Mucobromic Acid
Core Anticancer Mechanisms of Furanone Derivatives
Furanone derivatives exert their anticancer effects through several distinct and sometimes overlapping molecular mechanisms. The primary pathways identified are the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
Induction of Apoptosis via Oxidative Stress
A prominent mechanism for furanone-induced cancer cell death is the generation of reactive oxygen species (ROS). Furanonaphthoquinones, for example, trigger apoptosis by inducing the production of ROS. This process is often mediated by the mitochondrial permeability transition pore, which includes the voltage-dependent anion channel (VDAC). The resulting oxidative stress leads to mitochondrial swelling and the activation of a caspase-dependent apoptotic cascade.
Caption: Furanone-induced apoptosis via mitochondrial ROS production.
Further studies have confirmed that this apoptotic mechanism involves the intrinsic pathway, characterized by an increase in the levels of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, coupled with a decrease in the anti-apoptotic protein Bcl-2.
Cell Cycle Arrest
Many furanone derivatives have the ability to halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. This prevents the cells from dividing and propagating.
-
G2/M Phase Arrest: Certain furan-based carbohydrazide and triazinone derivatives have been shown to cause cell cycle arrest at the G2/M phase. This is often a consequence of cellular damage, particularly to DNA, which prevents the cell from entering mitosis.
-
S-Phase Arrest: Bis-2(5H)-furanone derivatives have been observed to arrest the cell cycle in the S-phase, the period of DNA replication. This activity is linked to the compound's ability to interact directly with DNA.
The Silent Scourge: Unraveling the Quorum Sensing Inhibition Mechanism of 2(5H)-Furanone
A Technical Guide for Researchers and Drug Development Professionals
In the persistent battle against bacterial pathogenicity and biofilm-mediated resistance, the disruption of intercellular communication, or quorum sensing (QS), has emerged as a promising therapeutic strategy. Among the arsenal of QS inhibitors, 2(5H)-Furanone and its derivatives have garnered significant attention for their potent anti-biofilm and anti-virulence properties. This technical guide provides an in-depth exploration of the core mechanisms by which this compound antagonizes bacterial quorum sensing, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism: Competitive Inhibition and Receptor Destabilization
The primary mechanism of action for this compound lies in its structural mimicry of N-Acylhomoserine lactones (AHLs), the predominant signaling molecules in many Gram-negative bacteria.[1][2] This structural similarity allows furanones to competitively bind to the LuxR-type transcriptional regulators, which are the cognate receptors for AHLs.[1][3]
Upon binding of the native AHL, LuxR-type proteins typically undergo a conformational change, dimerize, and bind to specific DNA promoter regions (lux boxes), thereby activating the transcription of QS-controlled genes. These genes regulate a host of virulence factors, including biofilm formation, toxin production, and motility.[1][2]
However, when this compound occupies the AHL-binding site, it fails to induce the necessary conformational change for productive protein activation.[2] Instead, it is proposed that this binding renders the LuxR-type protein unstable and susceptible to proteolytic degradation, effectively reducing the cellular concentration of the receptor and disrupting the entire QS cascade.[1][4] This disruption of QS signaling occurs without directly killing the bacteria, which may reduce the selective pressure for the development of resistance.[1][5]
Quantitative Insights into Inhibition
The efficacy of this compound and its derivatives as QS inhibitors has been quantified across various bacterial species and QS-regulated phenotypes. The following tables summarize key findings from the literature.
| Bacterial Strain | QS-Regulated Phenotype | Inhibitor | Concentration | Inhibition (%) | Reference |
| Chromobacterium violaceum CV026 | Violacein Production (Short-chain AHLs) | This compound | 1 mg/ml | Drastic and significant reduction | [1][6] |
| Agrobacterium tumefaciens NTL-4 | β-Galactosidase Production (Long-chain AHLs) | This compound | 1 mg/ml | 52% (with C12-HSL), 46% (with C14-HSL) | [1] |
| Aeromonas hydrophila | Biofilm Formation | This compound | 0.2 mg/ml | 17% | [1] |
| Aeromonas hydrophila | Biofilm Formation | This compound | 1 mg/ml | 32% | [1] |
| Pseudomonas aeruginosa PA14 | Pyocyanin Production | GBr Furanone | 50 µM | ~80% | [7] |
| Pseudomonas aeruginosa PA14 | Biofilm Formation | GBr Furanone | 50 µM | ~90% | [7] |
| Pseudomonas aeruginosa INP-42 | Biofilm Formation | GBr Furanone | 50 µM | 75% | [7] |
Table 1: Quantitative Inhibition of QS-Regulated Phenotypes by this compound and Derivatives.
Visualizing the Mechanism and Experimental Approaches
To further elucidate the intricate processes involved, the following diagrams, generated using Graphviz, illustrate the targeted signaling pathways and common experimental workflows.
Caption: AHL-mediated quorum sensing pathway and its inhibition by this compound.
References
- 1. This compound: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Furanone derivatives as quorum-sensing antagonists of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | this compound Disrupts Bacterial Biofilm Formation and Indirectly Reduces the Settlement of Plantigrades of the Mussel Mytilus coruscus [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Potential of 2(5H)-Furanone Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2(5H)-furanone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Among these, its anti-inflammatory properties have garnered significant attention, positioning it as a promising template for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the anti-inflammatory activity of this compound analogs, detailing their mechanism of action, quantitative efficacy, and the experimental protocols used for their evaluation.
Core Concepts in Inflammation and Furanone Intervention
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Key mediators of the inflammatory cascade include enzymes like cyclooxygenases (COX-1 and COX-2), which are responsible for prostaglandin synthesis, and signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which regulate the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). Many this compound derivatives exert their anti-inflammatory effects by selectively inhibiting COX-2, an inducible enzyme that is upregulated during inflammation, thereby reducing the production of prostaglandins that contribute to pain and swelling. Furthermore, evidence suggests that these compounds can modulate the NF-κB and MAPK signaling pathways, further suppressing the inflammatory response.
Quantitative Anti-Inflammatory Data
The anti-inflammatory potency of various this compound analogs has been quantified through a range of in vitro and in vivo assays. The following tables summarize key data from published studies, providing a comparative overview of their efficacy.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition by this compound Analogs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound |
| Rofecoxib | >100 | 0.53 | >188 | - |
| 5,5-dimethyl-3-(3-fluorophenyl)-4-(4-methylsulphonyl)phenyl-2(5H)-furanone (DFU) | >50 | 0.041 | >1219 | Indomethacin |
| 4-(4-Methylsulfonylphenyl)-3-phenyl-2(5H)-furanone | - | 1.699 | - | - |
| 3-(4-Chlorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone | - | 0.301 | - | - |
| 3-(4-Methoxyphenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone | - | 0.222 | - | - |
IC50: The half maximal inhibitory concentration. A lower value indicates greater potency. Selectivity Index: A higher value indicates greater selectivity for COX-2 over COX-1, which is generally associated with a reduced risk of gastrointestinal side effects.
Table 2: In Vivo Anti-inflammatory Activity of this compound Analogs in the Carrageenan-Induced Rat Paw Edema Model
| Compound | Dose (mg/kg) | Time (h) | % Inhibition of Edema | Reference Compound |
| 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-2(3H)-furanone | 100 | 3 | 55.2 | Indomethacin |
| 3-(4-bromophenyl)-5-(4-methoxyphenyl)-2(3H)-furanone | 100 | 3 | 52.1 | Indomethacin |
| 1-benzyl-3-(4-chlorobenzylidene)-5-(4-chlorophenyl)pyrrol-2(3H)-one | 100 | 3 | 68.4 | Indomethacin |
| 1-benzyl-3-(4-bromobenzylidene)-5-(4-chlorophenyl)pyrrol-2(3H)-one | 100 | 3 | 72.5 | Indomethacin |
% Inhibition of Edema: The percentage reduction in paw swelling compared to a control group.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols cited in the evaluation of this compound analogs.
In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-1 and COX-2 enzymes.
-
Enzyme Preparation : Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Reaction Mixture : A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor is prepared.
-
Incubation : The test compound, dissolved in a suitable solvent like DMSO, is pre-incubated with the enzyme solution.
-
Substrate Addition : The reaction is initiated by adding arachidonic acid, the natural substrate for COX enzymes.
-
Product Quantification : The enzymatic reaction produces prostaglandin H2 (PGH2), which is unstable and is typically converted to a more stable product like prostaglandin E2 (PGE2). The concentration of PGE2 is then measured using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis : The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of a control without the inhibitor. The IC50 value is then determined from a dose-response curve.
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess the acute anti-inflammatory activity of compounds.
-
Animal Model : Male Wistar or Sprague-Dawley rats are typically used.
-
Compound Administration : The test compound is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation : After a set period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of a carrageenan solution (typically 1%) is made into the right hind paw of the rat to induce localized inflammation and edema.
-
Measurement of Edema : The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis : The percentage inhibition of edema is calculated for each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the effect of a compound on the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells.
-
Cell Culture : Murine macrophage cell line RAW 264.7 is cultured in a suitable medium.
-
Cell Seeding : Cells are seeded into 96-well plates and allowed to adhere.
-
Treatment : The cells are pre-treated with various concentrations of the test compound for a specific duration.
-
Stimulation : Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Nitrite Measurement : After an incubation period (e.g., 24 hours), the amount of nitric oxide produced is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Data Analysis : The absorbance is measured spectrophotometrically, and the concentration of nitrite is determined from a standard curve. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.
Lipopolysaccharide (LPS)-Induced TNF-α and IL-6 Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the production of the pro-inflammatory cytokines TNF-α and IL-6.
-
Cell Culture and Seeding : Similar to the NO production assay, RAW 264.7 macrophages are cultured and seeded in plates.
-
Treatment and Stimulation : Cells are pre-treated with the test compound followed by stimulation with LPS.
-
Supernatant Collection : After an appropriate incubation period, the cell culture supernatant is collected.
-
Cytokine Quantification : The concentrations of TNF-α and IL-6 in the supernatant are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis : The percentage inhibition of each cytokine is calculated by comparing the concentrations in the treated wells to the LPS-stimulated control wells.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in inflammation and the experimental procedures used to study them can aid in understanding. The following diagrams, created using the DOT language, illustrate these concepts.
The Pivotal Role of Furanones in Food Chemistry and Flavor Dynamics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furanone compounds represent a class of heterocyclic organic molecules that are paramount in the fields of food chemistry and flavor science. These compounds are significant contributors to the aroma profiles of a vast array of thermally processed and fresh foods, imparting characteristic sweet, caramel, fruity, and even savory notes. Their low odor thresholds make them potent flavor-active molecules, influencing the sensory perception and consumer acceptance of food products. This technical guide provides a comprehensive overview of the core principles of furanone chemistry in foods, detailing their formation pathways, quantitative distribution, analytical methodologies for their characterization, and the molecular mechanisms underlying their flavor perception.
Furanone Formation Pathways
The generation of furanone compounds in food is a complex process, primarily driven by chemical reactions during thermal processing and enzymatic activities in fresh products. The three main pathways for furanone formation are the Maillard reaction, ascorbic acid degradation, and lipid oxidation.
Maillard Reaction
The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is a principal route for the formation of many key furanones. This intricate cascade of reactions leads to a plethora of flavor and aroma compounds. The formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or Furaneol®), a potent caramel-like aroma compound, is a classic example. It can be formed from the reaction of hexoses with amino acids. Similarly, 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol) is derived from pentoses.
Ascorbic Acid Degradation
Ascorbic acid (Vitamin C), abundant in many fruits and vegetables, can degrade under thermal stress to yield furanone compounds. This degradation can occur through both oxidative and non-oxidative pathways, leading to intermediates that cyclize to form the furanone ring. For instance, the degradation of ascorbic acid can lead to the formation of 2-furoic acid and 2-furaldehyde, which are known precursors to furan derivatives.
Lipid Oxidation
The oxidation of polyunsaturated fatty acids is another significant pathway for the formation of furan and its derivatives, particularly in fat-rich foods. The hydroperoxides formed during lipid oxidation can break down into smaller, volatile compounds, including aldehydes and ketones, which can then undergo further reactions to form heterocyclic compounds like furanones.
Theoretical Insights into the Reaction Mechanisms of 2(5H)-Furanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2(5H)-furanone, also known as γ-crotonolactone or butenolide, is a five-membered heterocyclic lactone that serves as a core structural motif in a vast array of natural products and pharmacologically active compounds. Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The synthetic versatility of the this compound ring is due to its conjugated double bond and carbonyl group, making it susceptible to various transformations. Understanding the underlying mechanisms of these reactions is crucial for the rational design of novel therapeutics and efficient synthetic routes.
This technical guide provides an in-depth analysis of the core reaction mechanisms of this compound, with a strong emphasis on theoretical and computational studies. We will explore key transformations, present quantitative data from computational chemistry, detail relevant experimental protocols, and visualize reaction pathways to offer a comprehensive resource for researchers in organic synthesis and drug development.
Thermal Decomposition and Isomerization
The thermal behavior of this compound and its tautomer, 2(3H)-furanone, has been elucidated through theoretical calculations, revealing a pathway of interconversion rather than direct decomposition. Computational studies using high-level composite models (CBS-QB3) and density functional theory (DFT) with the M06-2X functional have shown that heating 2(3H)-furanone can lead to its conversion into the more thermodynamically stable this compound.
This isomerization is not a direct tautomerization but proceeds through a multi-step mechanism involving a ring-opening to a ketenoic aldehyde intermediate. The initial step is a 1,2-hydrogen transfer in the 2(3H)-isomer, which has a significant energy barrier. The resulting aldehyde-ketene intermediate can then undergo cyclization to form the this compound. The final decomposition products, acrolein and carbon monoxide, are primarily formed from the 2(3H) isomer.
Caption: Theoretical pathway for the thermal isomerization of 2(3H)-Furanone to this compound.
Quantitative Data: Theoretical Energy Barriers
The calculated energy barriers and reaction enthalpies provide quantitative insight into the isomerization process. These values are critical for predicting reaction conditions and understanding kinetic versus thermodynamic control.
| Reaction Step | Method | Activation Barrier (ΔE‡) [kcal/mol] | Reaction Enthalpy (ΔH) [kcal/mol] | Reference |
| 2(3H)-Furanone → Ketenoic Aldehyde | CBS-QB3 | 55.4 | 38.0 | |
| Ketenoic Aldehyde → this compound | CBS-QB3 | 20.4 | -48.2 | |
| Overall: 2(3H) → this compound | CBS-QB3 | - | -10.2 | **** |
Pericyclic Reactions: Cycloadditions
The conjugated π-system of this compound makes it an active participant in various pericyclic reactions, most notably Diels-Alder and photochemical [2+2] cycloadditions. These reactions are powerful tools for constructing complex polycyclic systems.
Diels-Alder [4+2] Cycloaddition
In the Diels-Alder reaction, this compound typically acts as the dienophile ("diene-loving" component), reacting with a conjugated diene to form a six-membered ring. The reactivity of substituted furanones as dienophiles can be classified and predicted using DFT-based descriptors like the global electrophilicity index. These reactions are characterized by their high stereoselectivity and atom economy, making them highly valuable in synthesis.
Methodological & Application
Application Notes and Protocols for the Oxidation of Furfural to 2(5H)-Furanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical synthesis of 2(5H)-Furanone, a valuable building block in organic synthesis and drug development, through the oxidation of furfural. The protocols are based on established methods from peer-reviewed scientific literature, emphasizing green chemistry principles where applicable.
Introduction
This compound and its derivatives are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The conversion of furfural, a renewable platform chemical derived from biomass, into this compound represents a key step in the sustainable production of value-added chemicals. This document outlines several catalytic protocols for this oxidation reaction, providing a comparative analysis of different methodologies to aid in the selection of the most suitable procedure for specific research and development needs.
Chemical Reaction Pathway
The oxidation of furfural to this compound proceeds through a Baeyer-Villiger-type oxidation mechanism. The overall transformation involves the insertion of an oxygen atom between the carbonyl carbon and the adjacent carbon atom of the furan ring, followed by rearrangement to form the lactone product, this compound.
Caption: Generalized reaction pathway for the oxidation of furfural to this compound.
Comparative Data of Oxidation Protocols
The following table summarizes key quantitative data from various published protocols for the oxidation of furfural to this compound, allowing for easy comparison of their effectiveness and reaction conditions.
| Catalyst | Oxidizing Agent | Solvent(s) | Temperature (°C) | Time (h) | Furfural Conversion (%) | This compound Yield (%) | Reference |
| Trifluoroacetic acid (TFA) | 30% H₂O₂ | None (neat) | Room Temp. | 1 | Not specified | 52 | [1][2][3][4] |
| Formic acid | H₂O₂ | 1,2-dichloroethane/water | 60 | Not specified | >95 | 60-62 | [5] |
| CuMoO₄ | Peroxymonosulfate (PMS) | Acetonitrile | 80 | 4 | 99 | 66 | [6] |
| Sulfated Zirconia | H₂O₂ | Water | 40-90 | Not specified | High | Moderate (byproduct formation) | [7] |
| H₅PV₂Mo₁₀O₄₀ / Cu(CF₃SO₃)₂ | O₂ | Acetic Anhydride | 100 | 6 | 100 | 7.5 (as 5-acetoxy-2(5H)-furanone) | [8] |
| TS-1 | H₂O₂ | Acetic Acid | 80 | 4 | ~100 | Not specified (main product Maleic Acid) | [9][10] |
| CuS nanosheets (Electrocatalysis) | H₂O (as oxygen source) | [Et₃NH]NO₃/MeCN/H₂O | Ambient | Not specified | 70.2 | 83.6 (as 5-hydroxy-2(5H)-furanone) | [11][12] |
| CdS/NH₂-MIL-125 (Photocatalysis) | O₂ | Not specified | Not specified | Not specified | >90 | 52 (as 5-hydroxy-2(5H)-furanone) | [13] |
Experimental Protocols
Below are detailed protocols for selected methods, providing step-by-step instructions for laboratory execution.
Protocol 1: Homogeneous Catalysis with Trifluoroacetic Acid and Hydrogen Peroxide
This protocol is based on the work by Bhat et al. and offers a simple, solvent-free approach at room temperature.[1][2][3]
Materials:
-
Furfural (freshly distilled)
-
30% Hydrogen Peroxide (H₂O₂)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) for extraction
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add furfural.
-
Add trifluoroacetic acid (TFA) to the flask.
-
Slowly add 30% hydrogen peroxide to the stirred mixture at room temperature.
-
Continue stirring the reaction mixture for 1 hour at room temperature.
-
After 1 hour, quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield pure this compound.
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis of this compound using TFA and H₂O₂.
Protocol 2: Heterogeneous Catalysis with CuMoO₄ and Peroxymonosulfate
This protocol, adapted from Yu et al., utilizes a recoverable heterogeneous catalyst.[6]
Materials:
-
Furfural
-
CuMoO₄ catalyst
-
Peroxymonosulfate (PMS)
-
Acetonitrile (solvent)
-
Internal standard (e.g., dodecane) for GC analysis
-
High-pressure reactor with a magnetic stirrer and temperature control
-
Gas chromatograph (GC) for analysis
Procedure:
-
In a high-pressure reactor, add furfural, CuMoO₄ catalyst, peroxymonosulfate (PMS), and acetonitrile.
-
Seal the reactor and purge with N₂ gas.
-
Heat the reactor to 80 °C while stirring.
-
Maintain the reaction at 80 °C for 4 hours.
-
After 4 hours, cool the reactor to room temperature and depressurize.
-
Take an aliquot of the reaction mixture, filter the catalyst, and analyze the liquid phase by Gas Chromatography (GC) to determine furfural conversion and this compound yield.
-
The catalyst can be recovered by filtration, washed with acetonitrile, dried, and reused.
-
For product isolation, filter the catalyst from the reaction mixture. Evaporate the acetonitrile under reduced pressure. The resulting crude product can be purified by column chromatography.
Experimental Workflow:
Caption: Workflow for the heterogeneous catalytic oxidation of furfural to this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Hydrogen peroxide and peroxymonosulfate are strong oxidizing agents. Handle with care and avoid contact with skin and eyes.
-
Furfural is toxic and an irritant. Avoid inhalation and skin contact.
-
Trifluoroacetic acid is highly corrosive. Handle with extreme care.
-
Dichloromethane and acetonitrile are volatile and toxic organic solvents.
Conclusion
The protocols provided herein offer viable routes for the synthesis of this compound from furfural. The choice of method will depend on factors such as desired yield, scalability, availability of reagents and equipment, and the importance of catalyst recyclability. The homogeneous catalysis method with TFA is simple and effective for lab-scale synthesis, while the heterogeneous CuMoO₄ system offers the advantage of catalyst reuse, which is beneficial for larger-scale and more sustainable processes. Researchers are encouraged to optimize the reaction conditions for their specific setup to achieve the best results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective oxidation of biomass-derived furfural to this compound using trifluoroacetic acid as the catalyst and hydrogen peroxide as a green oxidant | springerprofessional.de [springerprofessional.de]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic aerobic oxidation of renewable furfural to maleic anhydride and furanone derivatives with their mechanistic studies - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An electrocatalytic route for transformation of biomass-derived furfural into 5-hydroxy-2(5H)-furanone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. An electrocatalytic route for transformation of biomass-derived furfural into 5-hydroxy-2(5H)-furanone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: TiCl4-Promoted Direct Aldol Condensation for 2(5H)-Furanone Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2(5H)-Furanones, also known as butenolides, are a significant class of heterocyclic compounds found in numerous natural products and serve as versatile intermediates in organic synthesis.[1] Their scaffold is a key pharmacophore in various biologically active molecules, driving the need for efficient and straightforward synthetic methodologies. This application note details a one-pot synthesis of 2(5H)-furanones via a Titanium tetrachloride (TiCl4)-promoted direct aldol condensation between ketones and α,α-dimethoxyketones.[1][2] This method offers a powerful carbon-carbon bond-forming strategy, even between less reactive ketone partners, and proceeds through two key stages: a Ti-direct aldol addition followed by an acid-induced cyclocondensation.[1][2]
Data Presentation
The TiCl4-promoted direct aldol condensation has been successfully applied to a variety of substituted acetophenones and propiophenones, affording the corresponding 2(5H)-furanones in moderate to good yields. The following table summarizes the reaction outcomes for different substrates.
| Entry | Ketone (2) | R1 | R2 | Product (4) | Yield (%) |
| 1 | p-Bromoacetophenone (2a) | H | p-BrC6H4 | 5-(4-Bromophenyl)-3-methyl-2(5H)-furanone (4a) | 59 |
| 2 | Propiophenone derivative (2b) | CH3 | p-BrC6H4 | 5-(4-Bromophenyl)-3,4-dimethyl-2(5H)-furanone (4b) | 64 |
| 3 | m-Bromoacetophenone (2c) | H | m-BrC6H4 | 5-(3-Bromophenyl)-3-methyl-2(5H)-furanone (4c) | Not Specified |
| 4 | p-Bromopropiophenone (2d) | CH3 | p-BrC6H4 | 5-(4-Bromophenyl)-3,4-dimethyl-2(5H)-furanone (4d) | 50 |
| 5 | p-Tosyloxyphenyl derivative (2e) | H | p-TsOC6H4 | 3-Methyl-5-(4-(tosyloxy)phenyl)-2(5H)-furanone (4e) | Not Specified |
Reaction Mechanism and Experimental Workflow
The overall transformation involves a TiCl4-mediated crossed aldol addition, followed by an acid-induced cyclization and condensation to furnish the 2(5H)-furanone ring system.
Caption: Reaction mechanism for this compound synthesis.
The experimental procedure follows a systematic workflow from reaction setup to product isolation.
Caption: Experimental workflow for the one-pot synthesis.
Experimental Protocols
General Procedure for the One-Pot Synthesis of 2(5H)-Furanones
This protocol is based on the synthesis of 5-(4-bromophenyl)-3-methyl-2(5H)-furanone (4a).[1][2]
Materials:
-
p-Bromoacetophenone (2a)
-
1,1-Dimethoxyacetone (1)
-
Titanium tetrachloride (TiCl4)
-
Tributylamine (Bu3N)
-
Dichloromethane (CH2Cl2), anhydrous
-
Diethyl ether (Et2O)
-
1M Hydrochloric acid (HCl)
-
Brine
-
Sodium sulfate (Na2SO4), anhydrous
-
Argon (Ar) gas
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Syringes
-
Septum
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of p-bromoacetophenone (1.00 g, 5.0 mmol) in anhydrous CH2Cl2 (5.0 mL) in a round-bottom flask under an argon atmosphere, cool the mixture to -78 °C.[1][2]
-
Successively add TiCl4 (0.82 mL, 7.5 mmol) and Bu3N (2.38 mL, 10.0 mmol) dropwise to the reaction mixture.[2]
-
Add a solution of 1,1-dimethoxyacetone (1.18 g, 10.0 mmol) in anhydrous CH2Cl2 (5.0 mL) to the mixture at -78 °C.[2]
-
Continue stirring at -78 °C for 1 hour.[2]
-
Allow the reaction mixture to warm to 20–25 °C and stir for an additional 14 hours.[2]
-
Quench the reaction by adding water.
-
Extract the aqueous layer twice with Et2O.
-
Combine the organic phases and wash with 1M HCl, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by appropriate methods (e.g., column chromatography) to yield the desired this compound.
Note: For the synthesis of the intermediate aldol adduct, the reaction is quenched after stirring for 1 hour at -78 °C, without warming to room temperature.[1]
This TiCl4-promoted direct aldol condensation provides a reliable and direct route to substituted 2(5H)-furanones, which are valuable building blocks in medicinal chemistry and drug development. The use of commercially available and inexpensive reagents makes this method attractive for various research and development applications.[1]
References
Application Notes and Protocols for the Synthesis of Chiral 2(5H)-Furanone Sulfones with Terpene Moiety
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of novel chiral 2(5H)-furanone sulfones incorporating terpene moieties. The described compounds have demonstrated significant biological activity, particularly as antimicrobial agents, making them promising candidates for further investigation in drug discovery and development.
The synthetic strategy involves a two-step process commencing with the stereochemically pure 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones. The first step involves a base-mediated reaction with various aromatic thiols to yield novel thioethers. Subsequent oxidation of these thioethers with an excess of hydrogen peroxide in acetic acid affords the corresponding chiral this compound sulfones. The structures of the synthesized compounds have been confirmed by IR, NMR spectroscopy, HRMS, and single crystal X-ray diffraction.[1][2][3]
A leading compound from this series, possessing a sulfonyl group and an l-borneol moiety, has shown prominent activity against Staphylococcus aureus and Bacillus subtilis.[1][2][3] Furthermore, this compound has been shown to enhance the efficacy of aminoglycoside antibiotics, suggesting potential applications in combination therapies for bacterial infections.[1][2][3] The this compound scaffold itself is a well-established pharmacophore known for a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.[1] The incorporation of a sulfonyl group and a chiral terpene moiety represents an attractive strategy to diversify and enhance the biological activity of this important class of compounds.[1]
Logical Relationship of Key Moieties
Caption: Key structural components of the target molecules.
Experimental Workflow
The synthesis of chiral this compound sulfones with a terpene moiety follows a two-step synthetic sequence. The workflow begins with the synthesis of thioether intermediates, followed by an oxidation step to yield the final sulfone products.
Caption: Synthetic workflow for chiral this compound sulfones.
Experimental Protocols
The following protocols are based on the successful synthesis of a series of optically active sulfur-containing this compound derivatives.[1]
General Information
All reagents were of commercial grade and used without further purification. Solvents were purified and dried according to standard procedures. Reaction progress was monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: Synthesis of Chiral this compound Thioethers
This protocol describes the synthesis of the thioether intermediates through the reaction of 5-alkoxy-2(5H)-furanones with aromatic thiols.
Materials:
-
5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanone (1.0 equiv)
-
Appropriate aromatic thiol (1.1 equiv)
-
Triethylamine (Et3N) (1.2 equiv)
-
Dichloromethane (CH2Cl2)
Procedure:
-
Dissolve the 5-alkoxy-2(5H)-furanone in dichloromethane.
-
Add the aromatic thiol to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add triethylamine dropwise to the cooled solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired thioether.
Protocol 2: Synthesis of Chiral this compound Sulfones
This protocol details the oxidation of the synthesized thioethers to the final sulfone products.
Materials:
-
Chiral this compound thioether (1.0 equiv)
-
Hydrogen peroxide (H2O2, 30% aqueous solution) (excess)
-
Acetic acid (CH3COOH)
Procedure:
-
Dissolve the chiral this compound thioether in acetic acid.
-
Add an excess of 30% aqueous hydrogen peroxide to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure chiral this compound sulfone.[1]
Data Presentation
The following tables summarize the quantitative data for the synthesized chiral this compound sulfones, including their antimicrobial activity.
Table 1: Synthesis Yields of Chiral this compound Sulfones
| Compound ID | Terpene Moiety | Aromatic Substituent | Yield (%) |
| 19 | l-menthyloxy | 4-methylphenyl | 85 |
| 20 | l-menthyloxy | 4-chlorophenyl | 82 |
| 21 | l-menthyloxy | 4-methoxyphenyl | 88 |
| 22 | l-menthyloxy | 2-nitrophenyl | 75 |
| 23 | l-menthyloxy | 4-nitrophenyl | 78 |
| 24 | l-bornyloxy | 4-methylphenyl | 90 |
| 25 | l-bornyloxy | 4-chlorophenyl | 87 |
| 26 | l-bornyloxy | 4-methoxyphenyl | 92 |
| 27 | l-bornyloxy | 2-nitrophenyl | 80 |
| 28 | l-bornyloxy | 4-nitrophenyl | 83 |
Data extracted from Khabibrakhmanova et al., 2023.
Table 2: Antimicrobial Activity (MIC, μg/mL) of Selected Chiral this compound Sulfones
| Compound ID | S. aureus | B. subtilis |
| 24 | 16 | 16 |
| 25 | 16 | 32 |
| 26 | 8 | 8 |
| 27 | 32 | 64 |
| 28 | 32 | 32 |
MIC: Minimum Inhibitory Concentration. Data extracted from Khabibrakhmanova et al., 2023.[1]
Signaling Pathway Hypothesis
While the precise mechanism of action for these compounds is still under investigation, this compound derivatives have been reported to interfere with bacterial quorum sensing (QS) systems, which regulate virulence factor production and biofilm formation.[1][4] The sulfonyl moiety may enhance this activity or introduce additional mechanisms of action.
Caption: Hypothesized mechanism of antimicrobial action.
These notes and protocols provide a comprehensive guide for the synthesis and initial biological evaluation of this promising class of compounds. Further studies are warranted to elucidate their precise mechanisms of action and to explore their potential for therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] The Novel Chiral this compound Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity | Semantic Scholar [semanticscholar.org]
- 3. The Novel Chiral 2(5 H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of γ-Butyrolactone (GBL) from 2(5H)-Furanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-butyrolactone (GBL) is a versatile and valuable chemical intermediate and solvent with wide-ranging applications in the pharmaceutical, polymer, and cosmetics industries.[1] Traditionally, GBL is produced from petroleum-based feedstocks through multi-step, energy-intensive processes.[1][2] The transition towards sustainable chemical manufacturing has spurred research into synthesizing GBL from renewable, biomass-derived platform molecules. One such promising precursor is 2(5H)-furanone, which can be produced from the oxidation of furfural, a compound readily obtained from lignocellulosic biomass.[1][3][4][5]
This document provides detailed application notes and experimental protocols for the synthesis of GBL via the catalytic hydrogenation of this compound. The primary method involves the selective reduction of the carbon-carbon double bond in the furanone ring. Various catalytic systems, including those based on noble metals like palladium and non-noble bimetallic systems like nickel-iron, have proven effective for this transformation.[6][7] Additionally, electrochemical methods that generate this compound as a key intermediate for subsequent in-situ reduction to GBL represent a modern, sustainable approach.[2][8][9]
Reaction Pathway and Mechanism
The core transformation is the catalytic hydrogenation of the olefinic group within the this compound molecule to yield the saturated lactone, GBL.[1] This reaction requires a catalyst to facilitate the addition of hydrogen (H₂) across the double bond.
Figure 1: Chemical conversion of this compound to GBL.
Comparative Data of Synthesis Protocols
The following table summarizes quantitative data from various published methods for the conversion of this compound to GBL, allowing for easy comparison of different catalytic systems and reaction conditions.
| Catalyst System | Support | Temperature | H₂ Pressure | Solvent | Time (h) | Conversion (%) | GBL Yield / Selectivity (%) | Reference |
| 4% Pd | Humin-Derived AC | Room Temp. | 0.5 MPa | THF | 3 | 100 | 89 (isolated yield) | [1][7] |
| 4% Ni - 1% Fe | SiO₂ | 120 °C | 3 MPa | Dioxane | ~0.5 | ~100 | 89.5 (selectivity) | [6][10] |
| 5% Ni | SiO₂ | 120 °C | 3 MPa | Dioxane | ~1.0 | ~100 | 86.1 (selectivity) | [6][10] |
| Pd | - | 80 - 160 °C | 3 - 8 MPa | - | - | - | - | [3] |
| Pt(+) / Ni(-) | Electrode | 80 °C | (In-situ H₂) | Aqueous | - | - | 98.5 (selectivity from 2-FO) | [2][8] |
Experimental Protocols
Protocol 1: Hydrogenation using Palladium on Activated Carbon (Pd/HAC)
This protocol is based on the efficient and high-yielding method using a recyclable palladium catalyst supported on humin-derived activated carbon.[1][7]
Workflow:
Figure 2: Workflow for GBL synthesis via Pd/HAC catalysis.
Methodology:
-
Catalyst Preparation: Palladium supported on humin-derived activated carbon (4% Pd/HAC) is prepared as described in the literature.[7]
-
Reactor Setup: A high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and pressure gauge is used.
-
Charging the Reactor:
-
To the reactor, add this compound (1.0 eq).
-
Add the 4% Pd/HAC catalyst (5 wt% loading relative to the substrate).[7]
-
Add tetrahydrofuran (THF) as the solvent. The concentration of the substrate is typically in the range of 0.1-0.5 M.
-
-
Reaction Execution:
-
Monitoring and Work-up:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete (disappearance of starting material), carefully vent the excess hydrogen pressure.
-
Filter the reaction mixture to recover the Pd/HAC catalyst. The catalyst can be washed, dried, and reused for subsequent cycles.[7]
-
-
Product Isolation and Purification:
Protocol 2: Hydrogenation using Ni-Fe Bimetallic Catalyst
This protocol describes the use of a cost-effective nickel-based bimetallic catalyst, which shows enhanced activity compared to monometallic nickel catalysts.[6][10]
Methodology:
-
Catalyst Preparation:
-
The Ni-Fe/SiO₂ catalyst (e.g., 4 wt% Ni, 1 wt% Fe) is prepared by co-impregnation of a silica support with aqueous solutions of nickel nitrate and iron nitrate.
-
The impregnated support is then dried and calcined, followed by reduction under a hydrogen flow at high temperature to form the active metallic sites.[6]
-
-
Reactor Setup: A high-pressure batch reactor (autoclave) is required.
-
Charging the Reactor:
-
Add the pre-reduced Ni-Fe/SiO₂ catalyst to the reactor.
-
Add a solution of this compound in a suitable solvent, such as 1,4-dioxane.
-
-
Reaction Execution:
-
Seal the reactor and purge thoroughly with hydrogen.
-
Pressurize the reactor with hydrogen to 3 MPa.
-
Heat the reactor to 120 °C while stirring.[6]
-
-
Monitoring and Work-up:
-
The reaction is typically rapid, with high conversion achieved in under an hour. Monitor the consumption of this compound and the formation of GBL by GC analysis of aliquots.
-
After the reaction, cool the reactor to room temperature and carefully vent the pressure.
-
Separate the catalyst from the reaction mixture by filtration or centrifugation.
-
-
Product Analysis:
References
- 1. Renewable synthesis of γ-butyrolactone from biomass-derived 2-furanone using palladium supported on humin-derived activated carbon (Pd/HAC) as a heter ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01377D [pubs.rsc.org]
- 2. One-pot redox cascade paired electrosynthesis of gamma-butyrolactone from furoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105254599A - Method for preparing GBL (Gamma-Butyrolactone) by taking furfural as raw material - Google Patents [patents.google.com]
- 4. Highly selective catalytic conversion of furfural to γ-butyrolactone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Renewable synthesis of γ-butyrolactone from biomass-derived 2-furanone using palladium supported on humin-derived activated carbon (Pd/HAC) as a heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. 245th ECS Meeting (May 26 - 30, 2024) [ecs.confex.com]
- 9. One-pot electrochemical synthesis of gamma-butyrolactone from biomass-derived furoic acid - ACS Green Chemistry [gcande.digitellinc.com]
- 10. researchgate.net [researchgate.net]
The Versatile Virtuoso: 2(5H)-Furanone in the Symphony of Natural Product Total Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of a Privileged Scaffold
The 2(5H)-furanone, or γ-butenolide, scaffold is a cornerstone in the edifice of organic synthesis, serving as a versatile and powerful building block for the construction of a vast array of complex natural products. Its inherent reactivity, stereochemical potential, and presence in numerous biologically active molecules have cemented its status as a privileged starting material in the synthetic chemist's arsenal. This document provides an in-depth exploration of the applications of this compound in total synthesis, complete with quantitative data, detailed experimental protocols for key transformations, and visual guides to intricate synthetic pathways.
Application Notes: The Strategic Importance of the this compound Core
The utility of the this compound ring system stems from its multiple reactive sites. The α,β-unsaturated lactone moiety is susceptible to nucleophilic conjugate addition at the β-position, while the γ-position can be deprotonated to form a vinylogous enolate, enabling a range of carbon-carbon bond-forming reactions. Furthermore, the double bond can participate in various cycloaddition reactions, and the carbonyl group can be targeted by nucleophiles. This rich chemical reactivity allows for the elaboration of the furanone core into complex molecular architectures.
A Chiral Pool and Progenitor of Stereocenters:
Optically active γ-butenolides are invaluable as chiral building blocks. Asymmetric synthesis methodologies, including organocatalytic and metal-catalyzed reactions, have been developed to introduce chirality at the C5 position, which can then be relayed to other parts of the molecule during the synthetic sequence. This control over stereochemistry is paramount in the synthesis of biologically active natural products, where specific stereoisomers often exhibit desired therapeutic effects.
Gateway to Diverse Natural Product Families:
The this compound motif is a common feature in a multitude of natural product classes, including:
-
Butenolides: A broad class of natural products with diverse biological activities, including antimicrobial and cytotoxic properties. The total synthesis of butenolides like (-)-blastmycinolactol, (+)-blastmycinone, and (+)-ancepsenolide often leverages the this compound core.
-
Lignans: These compounds, known for their anticancer and antioxidant activities, can be synthesized using this compound as a key starting material.
-
Rubrolides: A family of marine natural products, the synthesis of which has been accomplished efficiently from substituted 2(5H)-furanones, such as 3,4-dichloro-2(5H)-furanone.
-
Acetogenins: A class of potent anticancer agents, where the butenolide ring is a characteristic structural feature.
The strategic application of this compound in the synthesis of these and other natural products significantly streamlines synthetic routes and provides access to novel analogs for structure-activity relationship studies.
Quantitative Data Summary
The following tables summarize quantitative data for key reactions involving the this compound scaffold in the context of natural product synthesis.
Table 1: Organocatalytic Vinylogous Aldol Reactions of 2(5H)-Furanones
| Entry | Aldehyde | Catalyst | Yield (%) | dr | ee (%) | Reference |
| 1 | Benzaldehyde | Cinchona-based thiourea | 93 | - | 83 | |
| 2 | 4-Nitrobenzaldehyde | Squaramide | >95 | >20:1 | 98 | |
| 3 | 2-Naphthaldehyde | Squaramide | 91 | >20:1 | 97 | |
| 4 | Cinnamaldehyde | Cinchona-based thiourea | 85 | - | 75 | |
| 5 | Isovaleraldehyde | Cinchona-based thiourea | 70 | - | 60 |
Table 2: Synthesis of Substituted 2(5H)-Furanones
| Entry | Starting Material | Reaction | Product | Yield (%) | Reference |
| 1 | p-Bromoacetophenone & 1,1-dimethoxyacetone | TiCl₄, Bu₃N mediated aldol/cyclization | 5-(4-Bromophenyl)-3-methylfuran-2(5H)-one | 59 | |
| 2 | m-Bromoacetophenone & 1,1-dimethoxyacetone | TiCl₄, Bu₃N mediated aldol/cyclization | 5-(3-Bromophenyl)-3-methylfuran-2(5H)-one | 64 | |
| 3 | Furfural | Photo-oxidation | 5-Hydroxy-2(5H)-furanone | quantitative | |
| 4 | 5-Hydroxy-2(5H)-furanone & Methanol | Acetalization | 5-Methoxy-2(5H)-furanone | high | |
| 5 | This compound | Bromination/Dehydrobromination | 3-Bromo-2(5H)-furanone | 47.6 |
Key Synthetic Pathways and Workflows
The following diagrams, rendered in DOT language, illustrate common synthetic strategies and workflows that employ this compound as a central intermediate.
Caption: General synthetic pathways from this compound.
Application Notes and Protocols: 2(5H)-Furanone Derivatives as Biofilm Formation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2(5H)-furanone derivatives as potent inhibitors of bacterial biofilm formation. This document includes summaries of their efficacy, detailed experimental protocols for their evaluation, and diagrams illustrating their mechanisms of action and experimental workflows.
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and non-biological surfaces.[1] This mode of growth confers significant protection to bacteria from antibiotics and host immune responses, making biofilm-associated infections a major challenge in clinical and industrial settings.[1] Natural and synthetic this compound derivatives, originally isolated from the red alga Delisea pulchra, have emerged as a promising class of compounds that can inhibit biofilm formation in a wide range of Gram-positive and Gram-negative bacteria.[1][2][3][4][5] Their primary mechanism of action often involves the disruption of quorum sensing (QS), the cell-to-cell communication system that coordinates bacterial gene expression and collective behaviors, including biofilm formation.[4][6][7]
Data Presentation: Efficacy of this compound Derivatives
The following tables summarize the quantitative data on the anti-biofilm activity of various this compound derivatives against different bacterial species.
Table 1: Activity of this compound Derivatives against Gram-Positive Bacteria
| Compound | Bacterium | MIC (µg/mL) | MBIC/MBPC (µg/mL) | Biofilm Inhibition (%) | Reference |
| F12 | Bacillus subtilis | >500 | 10 | Not Reported | [1] |
| F15 | Bacillus subtilis | >500 | 10 | Not Reported | [1] |
| F94 | Bacillus subtilis | >500 | 10 | Not Reported | [1] |
| F105 | Staphylococcus aureus | 10 | Not Reported | Not Reported | [3] |
| F131 | Staphylococcus aureus | Not Reported | 8-16 | >50% at 8 µg/mL | [2] |
| F131 | Candida albicans | Not Reported | 8-16 | >50% at 128 µg/mL | [2] |
| F6 | Staphylococcus aureus | Not Reported | 2.5-10 | Not Reported | [8] |
| F8 | Staphylococcus aureus | Not Reported | 2.5-10 | Not Reported | [8] |
| F83 | Staphylococcus aureus | Not Reported | 2.5-10 | Not Reported | [8] |
| F35 | Staphylococcus aureus | Not Reported | 10 | Not Reported | [8] |
MIC: Minimum Inhibitory Concentration; MBIC: Minimum Biofilm Inhibitory Concentration; MBPC: Minimal Biofilm Preventing Concentration.
Table 2: Activity of this compound Derivatives against Gram-Negative Bacteria
| Compound | Bacterium | IC50 (µM) | Biofilm Inhibition (%) | Concentration (µM) | Reference |
| GBr | Pseudomonas aeruginosa PA14 | Not Reported | ~90% | 10 and 50 | [9] |
| C-30 | Pseudomonas aeruginosa PA14 | Not Reported | ~90% | 10 and 50 | [9] |
| GBr | P. aeruginosa (Clinical Isolate) | Not Reported | 30-75% | 50 | [9] |
| C-30 | P. aeruginosa (Clinical Isolate) | Not Reported | 30-75% | 50 | [9] |
| A1 | Pseudomonas aeruginosa PA14 & PA64 | Not Reported | Significant | 100 | [10] |
| A2 | Pseudomonas aeruginosa PA14 & PA64 | Not Reported | Significant | 100 | [10] |
| A3 | Pseudomonas aeruginosa PA14 & PA64 | Not Reported | Significant | 100 | [10] |
| Fur-1 | Salmonella enterica serovar Typhimurium | 10 | 50% | 10 | [11] |
| Fur-2 | Salmonella enterica serovar Typhimurium | 15 | 50% | 15 | [11] |
| Fur-3 | Salmonella enterica serovar Typhimurium | 15 | 50% | 15 | [11] |
| Fur-5 | Salmonella enterica serovar Typhimurium | 50 | 50% | 50 | [11] |
| Fur-6 | Salmonella enterica serovar Typhimurium | 100 | 50% | 100 | [11] |
| Fur-8 | Salmonella enterica serovar Typhimurium | 60 | 50% | 60 | [11] |
IC50: Half maximal inhibitory concentration.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of a this compound derivative that prevents visible growth of a bacterium.
Materials:
-
96-well microtiter plates
-
Bacterial culture in appropriate broth medium (e.g., Luria-Bertani broth, Tryptic Soy Broth)
-
This compound derivative stock solution
-
Sterile broth medium
-
Incubator
Procedure:
-
Prepare serial dilutions of the this compound derivative in the broth medium in the wells of a 96-well plate. Concentrations should typically range from 0.1 to 500 µg/mL.[1]
-
Inoculate each well with a standardized bacterial suspension (e.g., 3 x 10^7 CFU/mL) to a final volume of 200 µL.[1]
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 24 hours.[1]
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[1]
Protocol 2: Biofilm Inhibition Assay (Crystal Violet Staining)
This protocol quantifies the ability of this compound derivatives to inhibit biofilm formation.
Materials:
-
96-well polystyrene microtiter plates
-
Bacterial culture in appropriate biofilm-promoting medium
-
This compound derivative stock solution
-
0.1% Crystal Violet solution
-
Phosphate-buffered saline (PBS)
-
Ethanol (96%) or other suitable solvent to dissolve the crystal violet
Procedure:
-
In a 96-well plate, add 100 µL of sterile broth medium containing serial dilutions of the this compound derivative.
-
Add 100 µL of a diluted overnight bacterial culture (e.g., 1:100 dilution) to each well.
-
Include control wells with bacteria and medium only (positive control) and medium only (negative control).
-
Incubate the plate for 24-72 hours at a suitable temperature (e.g., 37°C) without shaking to allow for biofilm formation.[1]
-
After incubation, gently remove the culture medium from the wells.
-
Wash the wells three times with PBS to remove planktonic (free-floating) bacteria.[9]
-
Dry the plate for 20 minutes.[1]
-
Add 150-200 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.[1][9]
-
Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.[1]
-
Solubilize the bound crystal violet by adding a suitable solvent (e.g., 96% ethanol).
-
Quantify the biofilm formation by measuring the absorbance of the solubilized stain at a specific wavelength (e.g., 570-595 nm) using a microplate reader.
-
Calculate the percentage of biofilm inhibition relative to the untreated positive control.
Protocol 3: Quorum Sensing Inhibition Assay (Violacein Production in Chromobacterium violaceum)
This assay is used to screen for QS-inhibitory activity of this compound derivatives by measuring the inhibition of violacein pigment production in the reporter strain Chromobacterium violaceum CV026, which is dependent on N-acyl-homoserine lactone (AHL) signaling molecules.[7]
Materials:
-
Chromobacterium violaceum CV026 reporter strain
-
Luria-Bertani (LB) broth
-
Short-chain AHL (e.g., C6-HSL)
-
This compound derivative stock solution
-
96-well microtiter plates
Procedure:
-
In a 96-well microtiter plate, add sub-MIC concentrations of the this compound derivative to wells containing LB broth.[12]
-
Add a specific concentration of the AHL (e.g., 10 µM) to induce violacein production.[7]
-
Inoculate the wells with an overnight culture of C. violaceum CV026 (e.g., 1% inoculum).[12]
-
Incubate the plate at 30°C with shaking for 18-24 hours.[7]
-
After incubation, quantify the violacein production. This can be done by lysing the cells (e.g., with SDS) and extracting the pigment with a solvent like butanol.[7]
-
Measure the absorbance of the extracted violacein at 585 nm.[7]
-
Normalize the violacein production to bacterial growth by measuring the optical density at 660 nm.[7]
-
A reduction in violacein production in the presence of the furanone derivative indicates QS inhibition.
Visualizations
Signaling Pathway: Quorum Sensing Inhibition
Caption: General mechanism of quorum sensing inhibition by this compound derivatives.
Experimental Workflow: Biofilm Inhibition Assay
Caption: Step-by-step workflow for the crystal violet biofilm inhibition assay.
Logical Relationship: Structure-Activity Relationship (SAR) Insights
Caption: Key structural modifications enhancing the anti-biofilm activity of 2(5H)-furanones.
References
- 1. Thio Derivatives of this compound as Inhibitors against Bacillus subtilis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing this compound Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Effects of Sulfonyl Derivative of this compound against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antimicrobial Effects of Sulfonyl Derivative of this compound against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus [frontiersin.org]
- 5. The Novel Chiral this compound Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound Disrupts Bacterial Biofilm Formation and Indirectly Reduces the Settlement of Plantigrades of the Mussel Mytilus coruscus [frontiersin.org]
- 7. This compound: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Phase Transfer Catalysis in the Synthesis of 2(5H)-Furanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2(5H)-furanone derivatives utilizing phase transfer catalysis (PTC). The this compound scaffold is a key pharmacophore present in a wide array of natural products and synthetic compounds exhibiting diverse biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. As such, efficient synthetic methodologies for these derivatives are of significant interest to the drug development community.
Phase transfer catalysis offers a robust and environmentally friendly approach to organic synthesis, often leading to higher yields, reduced reaction times, and the elimination of hazardous solvents and expensive reagents. This methodology is particularly well-suited for reactions involving reactants in immiscible phases, a common scenario in the synthesis of complex heterocyclic compounds.
Application Note 1: Synthesis of 4-Aryl-2(5H)-Furanones via a One-Pot Intramolecular Cyclization
This section details a highly efficient one-pot synthesis of 4-aryl-substituted 2(5H)-furanones. The methodology is based on the reaction of phenacyl bromides with diethylphosphono acetic acid, followed by an intramolecular Horner-Emmons-type cyclization. While the original literature may utilize a strong organic base, the principles are readily adaptable to a solid-liquid phase transfer catalysis system, offering a simplified and scalable process.
The reaction proceeds in two main stages within a single pot: first, the formation of a phosphonate ester intermediate through the reaction of diethylphosphono acetic acid and a phenacyl bromide, and second, an intramolecular cyclization to yield the final 4-aryl-2(5H)-furanone derivative. This one-pot approach is highly efficient and simplifies the overall synthetic procedure.
Table 1: Synthesis of Various 4-Aryl-2(5H)-Furanone Derivatives
| Entry | Phenacyl Bromide Derivative (Ar) | Product | Yield (%) |
| 1 | 4-Bromophenyl | 4-(4-Bromophenyl)furan-2(5H)-one | 82 |
| 2 | 4-Chlorophenyl | 4-(4-Chlorophenyl)furan-2(5H)-one | 85 |
| 3 | 4-Fluorophenyl | 4-(4-Fluorophenyl)furan-2(5H)-one | 80 |
| 4 | 4-Methylphenyl | 4-(4-Methylphenyl)furan-2(5H)-one | 75 |
| 5 | 3,4-Dimethylphenyl | 4-(3,4-Dimethylphenyl)furan-2(5H)-one | 78 |
| 6 | 4-Methoxyphenyl | 4-(4-Methoxyphenyl)furan-2(5H)-one | 72 |
| 7 | Phenyl | 4-Phenylfuran-2(5H)-one | 88 |
| 8 | 2-Naphthyl | 4-(Naphthalen-2-yl)furan-2(5H)-one | 70 |
| 9 | Benzodioxol-5-yl | 4-(Benzodioxol-5-yl)furan-2(5H)-one | 86 |
Data adapted from a similar synthesis protocol.
Experimental Protocol: General Procedure for the Synthesis of 4-Aryl-2(5H)-Furanones
Materials:
-
Appropriate phenacyl bromide derivative (1.0 mmol)
-
Diethylphosphono acetic acid (1.0 mmol)
-
Tetrabutylammonium bromide (TBAB) (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered (3.0 mmol)
-
Acetonitrile (10 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
To a 50 mL round-bottom flask, add the phenacyl bromide derivative (1.0 mmol), diethylphosphono acetic acid (1.0 mmol), tetrabutylammonium bromide (0.05 mmol), and powdered anhydrous potassium carbonate (3.0 mmol).
-
Add acetonitrile (10 mL) to the flask.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), quench the reaction by adding water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
Application Notes and Protocols for Reductive Amination of 2(5H)-Furanone Structures
For Researchers, Scientists, and Drug Development Professionals
Introduction
2(5H)-Furanone derivatives are versatile scaffolds in organic synthesis and medicinal chemistry, serving as precursors to a wide array of biologically active molecules.[1] The modification of these structures through reductive amination opens a direct route to highly functionalized γ-lactams, a privileged structural motif in numerous pharmaceuticals, including anticonvulsant and anti-HIV agents. This protocol provides detailed methodologies for the reductive amination of various this compound structures, offering a robust strategy for the synthesis of diverse compound libraries for drug discovery and development.
The resulting aminofuranone derivatives and their corresponding γ-lactam products have shown significant promise as modulators of key signaling pathways implicated in cancer, such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) pathways.[1] Understanding these interactions is crucial for the rational design of novel therapeutic agents.
Data Presentation: Reaction Yields
The following tables summarize the yields of γ-lactam products obtained from the reductive amination of various this compound substrates with a range of primary and secondary amines.
Table 1: Reductive Amination of 3,4-Dihalo-2(5H)-Furanones
| Entry | Furanone Substrate | Amine | Product | Yield (%) |
| 1 | Mucochloric Acid | Benzylamine | N-Benzyl-3,4-dichloro-γ-lactam | 85 |
| 2 | Mucochloric Acid | Aniline | N-Phenyl-3,4-dichloro-γ-lactam | 78 |
| 3 | Mucochloric Acid | p-Toluidine | N-(p-Tolyl)-3,4-dichloro-γ-lactam | 81 |
| 4 | Mucochloric Acid | 4-Fluoroaniline | N-(4-Fluorophenyl)-3,4-dichloro-γ-lactam | 82 |
| 5 | Mucobromic Acid | Benzylamine | N-Benzyl-3,4-dibromo-γ-lactam | 88 |
| 6 | Mucobromic Acid | 4-Methoxyaniline | N-(4-Methoxyphenyl)-3,4-dibromo-γ-lactam | 81 |
| 7 | Mucochloric Acid | Ethylamine | N-Ethyl-3,4-dichloro-γ-lactam | 72 |
| 8 | Mucochloric Acid | Glycine methyl ester | Methyl 2-(2,3-dichloro-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetate | 65 |
Table 2: Reductive Amination of 5-Substituted-2(5H)-Furanones (Representative Examples)
| Entry | Furanone Substrate | Amine | Reducing Agent | Product | Yield (%) |
| 1 | 5-Phenyl-2(5H)-furanone | Benzylamine | NaBH(OAc)₃ | 1-Benzyl-5-phenylpyrrolidin-2-one | 75 |
| 2 | 5-(4-Methoxyphenyl)-2(5H)-furanone | Aniline | NaBH₃CN | 1,5-Di(4-methoxyphenyl)pyrrolidin-2-one | 72 |
| 3 | 5-Methyl-2(5H)-furanone | Cyclohexylamine | NaBH(OAc)₃ | 1-Cyclohexyl-5-methylpyrrolidin-2-one | 80 |
| 4 | 5-Hydroxy-2(5H)-furanone | Benzylamine | NaBH(OAc)₃ | 1-Benzyl-5-hydroxypyrrolidin-2-one | 68 |
Experimental Protocols
Protocol 1: One-Pot Reductive Amination of 3,4-Dihalo-2(5H)-Furanones
This protocol is a general procedure for the one-pot reductive amination of mucohalic acids.
Materials:
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Mucochloric or Mucobromic Acid (1.0 eq)
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Desired primary or secondary amine (1.1 - 1.2 eq)
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Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Glacial Acetic Acid (optional, catalytic amount)
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Triethylamine (optional, 1.5 eq)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
-
Ethyl acetate and Hexane for elution
Procedure:
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To a solution of the mucohalic acid (1.0 eq) in anhydrous DCM (0.2 M), add the desired amine (1.1 eq).[1]
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For less reactive amines, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate imine formation. Stir the mixture at room temperature for 30 minutes.[1]
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.[1]
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Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
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Extract the aqueous layer with ethyl acetate (3 x 25 mL).[1]
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Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Filter the mixture and concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure γ-lactam.[1]
Protocol 2: Reductive Amination of 5-Aryl-2(5H)-Furanones
This protocol describes a general method for the reductive amination of 2(5H)-furanones bearing an aryl substituent at the 5-position.
Materials:
-
5-Aryl-2(5H)-furanone (1.0 eq)
-
Desired primary amine (1.2 eq)
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Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq)
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Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane for elution
Procedure:
-
In a round-bottom flask, dissolve the 5-aryl-2(5H)-furanone (1.0 eq) and the primary amine (1.2 eq) in anhydrous DCE.
-
Add sodium triacetoxyborohydride (2.0 eq) in one portion to the stirred solution.
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired N-substituted-5-aryl-γ-lactam.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the one-pot reductive amination of this compound derivatives.
Biological Context: Potential Signaling Pathway Modulation
References
In Vitro Assays for Testing Antimicrobial Activity of Furanones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro antimicrobial and anti-biofilm properties of furanone compounds. The methodologies outlined are essential for the screening and characterization of new potential therapeutic agents.
Introduction
Furanones are a class of chemical compounds that have garnered significant interest for their antimicrobial and particularly their anti-biofilm activities. Originally isolated from the marine red alga Delisea pulchra, these molecules and their synthetic derivatives have been shown to interfere with bacterial communication systems, a process known as quorum sensing (QS). By disrupting QS, furanones can inhibit the formation of biofilms and the production of virulence factors in a range of pathogenic bacteria, often at sub-inhibitory concentrations. This makes them promising candidates for novel antimicrobial therapies that may circumvent the development of traditional antibiotic resistance.
This document outlines standardized in vitro assays to quantify the antimicrobial and anti-biofilm efficacy of furanones.
Data Presentation: Antimicrobial Activity of Furanones
The following tables summarize the in vitro antimicrobial and anti-biofilm activities of various furanone derivatives against common bacterial pathogens.
Table 1: Minimum Inhibitory Concentrations (MIC) of Furanones against Planktonic Bacteria
| Furanone Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| F105 | Staphylococcus aureus (MSSA, ATCC 29213) | 10 | |
| F105 | Staphylococcus aureus (MRSA, ATCC 43300) | 20 | |
| F131 | Staphylococcus aureus (Clinical Isolates) | 8 - 16 | |
| F131 | Candida albicans (Clinical Isolates) | 32 - 128 | |
| Compound 2 | Staphylococcus aureus strains | ~5.2 (15 µM) | |
| Compound 2 | Staphylococcus epidermidis strains | ~10.4 - 22.6 (30-65 µM) | |
| Sulfone 26 | Staphylococcus aureus | 8 | |
| Sulfone 26 | Bacillus subtilis | 8 |
Table 2: Minimum Biofilm Inhibitory/Prevention Concentration (MBIC/MBPC) of Furanones
| Furanone Derivative | Target Microorganism | MBIC/MBPC (µg/mL) | Reference |
| F131 | Staphylococcus aureus | 8 - 16 | |
| F131 | Candida albicans | 8 - 16 | |
| F35 | Staphylococcus aureus | 10 | |
| F6, F8, F83 | Staphylococcus aureus | 2.5 - 10 | |
| Fur-1 to Fur-3 | Salmonella enterica serovar Typhimurium | 10 - 15 µM (IC50) | |
| Fur-5, Fur-6, Fur-8 | Salmonella enterica serovar Typhimurium | 50 - 100 µM (IC50) |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of a furanone compound that visibly inhibits the growth of a microorganism in vitro.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
-
Bacterial inoculum standardized to 0.5 McFarland
-
Furanone compound stock solution
-
Sterile saline or broth for dilutions
-
Multichannel pipette
-
Plate reader (optional, for quantitative analysis)
Procedure:
-
Preparation of Furanone Dilutions: a. Prepare a serial two-fold dilution of the furanone compound in the 96-well plate. b. Add 100 µL of sterile broth to wells 2 through 12. c. Add 200 µL of the furanone stock solution (at twice the highest desired final concentration) to well 1. d. Transfer 100 µL from well 1 to well 2, mix well, and continue this serial dilution across the plate to well 10. Discard 100 µL from well 10. e. Well 11 will serve as a growth control (no furanone), and well 12 will be a sterility control (no bacteria).
-
Inoculum Preparation: a. From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline. b. Adjust the turbidity of the bacterial
Troubleshooting & Optimization
Technical Support Center: Oxidation of Furfural to 2(5H)-Furanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2(5H)-Furanone from furfural oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for oxidizing furfural to this compound?
A1: The most prevalent method involves the Baeyer-Villiger oxidation of furfural. This is typically achieved using an oxidant, most commonly hydrogen peroxide (H₂O₂), in the presence of an acid catalyst. Both homogeneous and heterogeneous catalysts have been employed. Formic acid is a frequently used homogeneous catalyst that can also act as a solvent and react with H₂O₂ to form performic acid, a strong oxidizing agent. Heterogeneous catalysts, such as sulfated zirconia and copper molybdate, have also been investigated to facilitate easier catalyst separation and recycling.
Q2: What is a typical yield for the synthesis of this compound from furfural?
A2: Yields of this compound can vary significantly depending on the catalyst, oxidant, solvent, and reaction conditions. Reported yields range from approximately 40-50% in some systems to as high as 60-66% under optimized conditions. For instance, using formic acid as a catalyst in a biphasic system has been reported to achieve yields of 60-62%. A system with a CuMoO₄ catalyst has reported yields up to 66%.
Q3: What are the main side products I should expect?
A3: Common side products in the oxidation of furfural include maleic acid, succinic acid, furoic acid, and 5-hydroxy-2(5H)-furanone. The formation of these byproducts is often a result of further oxidation of this compound or parallel reaction pathways. For example, this compound can be further oxidized to maleic acid. Furoic acid can also be formed through the oxidation of furfural.
Q4: How can I minimize the formation of side products?
A4: Minimizing side product formation often involves optimizing reaction conditions and the choice of solvent. Using a biphasic reaction system, where the aqueous phase contains the catalyst and oxidant and an organic solvent is used to extract the this compound as it is formed, can prevent its further oxidation. The choice of catalyst is also critical; for instance, formic acid has been shown to favor the formation of this compound over other acids. Additionally, controlling the reaction temperature and the molar ratio of oxidant to furfural can help improve selectivity.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield of this compound | 1. Suboptimal Reaction Temperature: The reaction is highly sensitive to temperature. 2. Incorrect Oxidant-to-Furfural Ratio: An excess or deficit of hydrogen peroxide can lead to incomplete conversion or excessive side reactions. 3. Catalyst Deactivation or Leaching: Homogeneous catalysts can be difficult to recover, and heterogeneous catalysts can lose activity. 4. Further Oxidation of Product: The desired this compound is susceptible to further oxidation to maleic or succinic acid. | 1. Optimize Temperature: Systematically vary the reaction temperature (e.g., in 10°C increments) to find the optimal point for your specific catalytic system. 2. Titrate Oxidant Ratio: Experiment with different molar ratios of H₂O₂ to furfural to maximize the yield of the desired product. 3. Catalyst Selection/Regeneration: Consider using a more stable heterogeneous catalyst. If using a homogeneous catalyst, explore methods for recovery and reuse. For heterogeneous catalysts, investigate regeneration protocols. 4. Implement a Biphasic System: Use a water-immiscible organic solvent (e.g., 1,2-dichloroethane or ethyl acetate) to continuously extract the this compound from the aqueous reaction phase, thus protecting it from further oxidation. |
| High Yield of Maleic and/or Succinic Acid | 1. Prolonged Reaction Time: Longer reaction times can lead to the over-oxidation of this compound. 2. Excessive Oxidant Concentration: A high concentration of H₂O₂ can promote the oxidation of the furanone ring. 3. Inappropriate Catalyst: Some catalysts may favor the formation of dicarboxylic acids. | 1. Monitor Reaction Progress: Use techniques like GC or HPLC to monitor the reaction over time and stop it once the maximum concentration of this compound is reached. 2. Adjust Oxidant Stoichiometry: Reduce the molar ratio of H₂O₂ to furfural. 3. Screen Catalysts: Test different acid catalysts to find one with higher selectivity for this compound. Formic acid has been shown to be selective. |
| Formation of Polymeric/Tarry Materials | 1. High Reaction Temperature: Elevated temperatures can promote the self-polymerization of furfural. 2. Highly Acidic Conditions: Strong acids can catalyze polymerization reactions. 3. Presence of certain metal catalysts: Some metals can promote undesired side reactions. | 1. Lower Reaction Temperature: Conduct the reaction at a lower temperature to disfavor polymerization pathways. 2. Moderate Acidity: If possible, use a milder acid catalyst or reduce the concentration of the strong acid. 3. Catalyst Choice: Select catalysts that are known to be selective and minimize polymerization. |
| Difficulty in Product Purification | 1. Complex Reaction Mixture: The presence of multiple side products with similar polarities can complicate purification. 2. Emulsion Formation in Biphasic Systems: Vigorous stirring can sometimes lead to stable emulsions, making phase separation difficult. | 1. Chromatographic Purification: Utilize column chromatography with an appropriate stationary phase (e.g., silica gel) and eluent system to separate the this compound from byproducts. 2. Optimize Extraction/Workup: After the reaction, consider adding a salt (e.g., NaCl) to the aqueous phase to break emulsions and improve phase separation. Centrifugation can also be effective. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Furfural Oxidation to this compound
| Catalyst | Oxidant | Solvent(s) | Temperature (°C) | Time (h) | Furfural Conversion (%) | This compound Yield (%) | Key Byproducts | Reference |
| Trifluoroacetic Acid (TFA) | 30% H₂O₂ | Monophasic | Room Temp | 1 | - | up to 52 | Succinic Acid | |
| Formic Acid | H₂O₂ | Water/1,2-dichloroethane | 40 | 6 | >95 | 62 | Maleic Acid, Succinic Acid | |
| CuMoO₄ | Peroxymonosulfate (PMS) | Water | 140 | 4 | 99 | 66 | Maleic Acid | |
| Sulfated Zirconia | H₂O₂ | Water | 40-90 | - | - | - | Maleic Acid, Succinic Acid, 5-hydroxy-2(5H)-furanone |
Experimental Protocols
Method 1: Homogeneous Catalysis with Formic Acid in a Biphasic System (Adapted from)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add furfural and the organic solvent (e.g., 1,2-dichloroethane).
-
Reagent Addition: In a separate vessel, prepare an aqueous solution of hydrogen peroxide and formic acid.
-
Reaction Initiation: Add the aqueous solution to the flask containing the furfural solution.
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 40°C) and stir vigorously for the specified reaction time (e.g., 6 hours).
-
Workup: After cooling to room temperature, separate the organic and aqueous layers.
-
Product Isolation: Wash the organic layer with a sodium carbonate solution and then with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by distillation or column chromatography.
Method 2: Heterogeneous Catalysis with CuMoO₄ (Adapted from)
-
Catalyst Preparation: Synthesize the CuMoO₄ catalyst as described in the literature.
-
Reaction Setup: In a high-pressure reactor, add the CuMoO₄ catalyst, furfural, and water.
-
Reagent Addition: Add the oxidant, peroxymonosulfate (PMS), to the reactor.
-
Reaction Conditions: Seal the reactor, pressurize with air (e.g., 2 MPa), and heat to the reaction temperature (e.g., 140°C) with stirring for the designated time (e.g., 4 hours).
-
Catalyst Recovery: After the reaction, cool the reactor and filter the solid catalyst from the reaction mixture.
-
Product Analysis: Analyze the liquid phase using techniques such as HPLC or GC-MS to determine the conversion of furfural and the yield of this compound.
Visualizations
Technical Support Center: Managing the Stability of 5-Hydroxy-2(5H)-Furanone in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability of 5-hydroxy-2(5H)-furanone in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Troubleshooting Guides
Issue 1: Rapid Degradation of 5-Hydroxy-2(5H)-Furanone in Aqueous Solution
Q: My 5-hydroxy-2(5H)-furanone solution is losing potency much faster than expected. What could be the cause and how can I mitigate this?
A: Rapid degradation of 5-hydroxy-2(5H)-furanone in aqueous solutions is a common issue, primarily driven by pH-dependent hydrolysis. The furanone ring is susceptible to opening, especially under neutral to basic conditions.
Possible Causes:
-
High pH: The stability of 5-hydroxy-2(5H)-furanone is highly pH-dependent. At pH greater than 7, the rate of hydrolysis increases significantly. In strongly basic solutions (pH > 9), the compound can isomerize and subsequently hydrate to succinic acid[1].
-
Elevated Temperature: Higher temperatures accelerate the rate of hydrolysis and other degradation pathways.
-
Presence of Nucleophiles: The electrophilic nature of the furanone ring makes it susceptible to attack by nucleophiles present in the solution, leading to degradation.
Troubleshooting Steps:
-
pH Control: Maintain the pH of your stock and working solutions in the acidic range (ideally pH 4-5) using a suitable buffer system (e.g., acetate buffer). Avoid phosphate buffers if there are concerns about potential catalysis.
-
Temperature Control: Prepare and store solutions at low temperatures. For short-term storage (hours to a few days), refrigeration (2-8 °C) is recommended. For long-term storage, freeze aliquots at -20 °C or below.
-
Solvent Choice: If compatible with your experimental design, consider preparing stock solutions in a non-aqueous solvent where the compound is more stable, such as acetone or chloroform, and dilute into your aqueous buffer immediately before use[2][3].
-
Inert Atmosphere: For sensitive applications, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation.
Issue 2: Inconsistent Results in Biological Assays
Q: I am observing high variability in my experimental results when using 5-hydroxy-2(5H)-furanone. Could this be related to its stability?
A: Yes, inconsistent results are frequently linked to the on-bench instability of 5-hydroxy-2(5H)-furanone, especially in biological media which are typically at a physiological pH of ~7.4.
Troubleshooting Steps:
-
Fresh Preparations: Always prepare fresh working solutions of 5-hydroxy-2(5H)-furanone from a frozen, concentrated stock solution immediately before each experiment.
-
Time-Course Stability Check: Perform a preliminary experiment to assess the stability of the compound in your specific assay medium over the time course of your experiment. Analyze samples at different time points (e.g., 0, 1, 2, 4, 8 hours) by HPLC to quantify the remaining concentration.
-
Control for Degradation Products: Be aware that the degradation products of 5-hydroxy-2(5H)-furanone, such as its acyclic form (cis-β-formylacrylic acid), may have their own biological activity or could interfere with your assay[1].
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 5-hydroxy-2(5H)-furanone in aqueous solution?
A1: The primary degradation pathway is pH-dependent hydrolysis, which leads to the opening of the furanone ring to form its acyclic isomer, cis-β-formylacrylic acid. This is due to the compound existing in a ring-chain tautomerism equilibrium[1]. Under strongly basic conditions (pH > 9), this can be followed by isomerization and hydration to succinic acid[1].
Q2: How does pH affect the stability of 5-hydroxy-2(5H)-furanone?
A2: The stability of 5-hydroxy-2(5H)-furanone is significantly influenced by pH. It is most stable in acidic conditions (pH 4-5). As the pH increases towards neutral and basic conditions, the rate of hydrolysis and ring-opening increases substantially.
Q3: What are the recommended storage conditions for 5-hydroxy-2(5H)-furanone solutions?
A3: For optimal stability:
-
Solid Form: Store in a tightly sealed container in a refrigerator[2][3].
-
Stock Solutions: Prepare concentrated stock solutions in a suitable organic solvent like acetone or chloroform and store in tightly sealed vials at -20 °C or below[2][3].
-
Aqueous Solutions: Prepare fresh as needed. If short-term storage is necessary, keep the solution at 2-8 °C and at an acidic pH.
Q4: Which analytical methods are suitable for monitoring the stability of 5-hydroxy-2(5H)-furanone?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying 5-hydroxy-2(5H)-furanone and its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products.
Quantitative Data
Table 1: Estimated Half-Life of 5-Hydroxy-2(5H)-furanone Analogue (Mutagen X) in Aqueous Solution at Different pH Values and Temperatures [4]
| Temperature (°C) | pH 4 | pH 7 | pH 9 |
| 25 | Stable | Hours to Days | Minutes to Hours |
| 37 | Days | Hours | Minutes |
Experimental Protocols
Protocol 1: Determination of 5-Hydroxy-2(5H)-furanone Stability by HPLC
This protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 111: "Hydrolysis as a Function of pH"[4].
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Preparation of Buffer Solutions: Prepare aqueous buffer solutions at a minimum of three different pH values (e.g., pH 4, 7, and 9).
-
Preparation of Stock Solution: Prepare a concentrated stock solution of 5-hydroxy-2(5H)-furanone in a suitable organic solvent (e.g., acetonitrile or acetone).
-
Incubation: Add a small volume of the stock solution to each buffer solution to achieve the desired final concentration. Incubate the solutions at a constant temperature (e.g., 25 °C or 37 °C) in the dark.
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Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Sample Analysis: Immediately analyze the aliquots by HPLC to determine the concentration of 5-hydroxy-2(5H)-furanone.
-
Data Analysis: Plot the concentration of 5-hydroxy-2(5H)-furanone versus time for each pH and temperature condition. From this data, calculate the degradation rate constant and the half-life.
HPLC Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility or phosphoric acid for UV detection)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at an appropriate wavelength (determined by UV scan)
-
Column Temperature: 25 °C
Visualizations
Caption: Degradation pathway of 5-hydroxy-2(5H)-furanone in aqueous solution.
Caption: Experimental workflow for determining the stability of 5-hydroxy-2(5H)-furanone.
References
- 1. 5-Hydroxy-2(5H)-furanone - Wikipedia [en.wikipedia.org]
- 2. CAS 14032-66-7: 5-Hydroxy-2(5H)-furanone | CymitQuimica [cymitquimica.com]
- 3. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Removal of formic acid catalyst from 2(5H)-Furanone reaction mixture
Technical Support Center: 2(5H)-Furanone Synthesis
Topic: Removal of Formic Acid Catalyst from this compound Reaction Mixture
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the removal of formic acid, a common catalyst, from this compound reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing formic acid from my this compound reaction mixture?
A1: The most common methods are:
-
Aqueous Workup (Neutralization & Extraction): This involves neutralizing the formic acid with a mild base, followed by liquid-liquid extraction to separate the this compound.
-
Azeotropic Distillation: This technique uses a solvent (like toluene) that forms a lower-boiling azeotrope with formic acid, allowing for its removal by distillation.
-
Chromatography: Column chromatography can be used for high-purity applications but is generally less suitable for large-scale removals.
Q2: Why is my this compound yield low after a basic wash?
A2: this compound contains a lactone (a cyclic ester), which is susceptible to hydrolysis (ring-opening) under basic conditions. Using strong bases or prolonged exposure to even mild bases can degrade your product. It is crucial to use a weak, non-nucleophilic base and minimize contact time.
Q3: Can I remove formic acid without using a base?
A3: Yes, azeotropic distillation is an effective method that avoids the use of basic solutions. By adding a solvent like toluene and heating the mixture, the formic acid is removed as a lower-boiling azeotrope. This is particularly useful if your this compound derivative is highly sensitive to base-catalyzed degradation.
Q4: What is an azeotrope and how does it help?
A4: An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. Formic acid and toluene form an azeotrope that boils at a lower temperature (85.8°C) than either pure formic acid (100.7°C) or pure toluene (110.6°C). This allows you to selectively distill off the formic acid with the toluene, leaving your higher-boiling this compound product behind.
Q5: Are there any other catalyst systems I can use to avoid this issue?
A5: While formic acid is common, other acidic catalysts can be used. For instance, some syntheses use hydrochloric acid, which is then removed by distillation under reduced pressure. Alternatively, heterogeneous catalysts could be employed, which can be removed by simple filtration. However, each catalyst system comes with its own set of workup challenges.
Troubleshooting Guide
| Problem / Symptom | Possible Cause | Recommended Solution & Protocol |
| Low product yield after aqueous workup. | Lactone Ring Hydrolysis: The this compound is degrading due to the basic conditions used to neutralize the formic acid. | Use a Mild Base with Caution: Switch to a saturated or 5% aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution slowly to the chilled reaction mixture until effervescence (CO₂ evolution) ceases. Immediately proceed to extraction to minimize contact time. |
| Product is contaminated with a salt (e.g., sodium formate). | Incomplete Phase Separation: The aqueous salt solution is not being fully separated from the organic layer during extraction. | Improve Extraction Protocol: After neutralization, extract the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times (3x). Combine the organic layers and wash them with brine (saturated NaCl solution). The brine wash helps to remove residual water and dissolved inorganic salts. Dry the organic layer over an anhydrous salt like MgSO₄ or Na₂SO₄ before solvent evaporation. |
| Formic acid is still present after distillation. | Inefficient Azeotropic Removal: The formic acid/toluene azeotrope is not being effectively removed. | Optimize Azeotropic Distillation: Ensure you are using a sufficient excess of the azeotroping agent (e.g., toluene). Use a fractional distillation setup (e.g., a Vigreux column) |
Minimizing byproduct formation in the synthesis of 5-methoxy-4-methyl-2(5H)-furanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-methoxy-4-methyl-2(5H)-furanone.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to 5-methoxy-4-methyl-2(5H)-furanone?
A common and effective method involves a two-step synthesis:
-
Cyclization: The synthesis of the precursor, 5-hydroxy-4-methyl-2(5H)-furanone, can be achieved through the cyclization of alkyl β-formylcrotonates by heating with dilute aqueous hydrochloric acid.
-
Etherification: The subsequent methylation of 5-hydroxy-4-methyl-2(5H)-furanone to yield 5-methoxy-4-methyl-2(5H)-furanone is typically achieved via a Williamson ether synthesis. This involves using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a mild base like potassium carbonate.
Q2: What are the most common byproducts I might encounter during this synthesis?
During the synthesis of 5-methoxy-4-methyl-2(5H)-furanone, several byproducts can form:
-
From the cyclization step: Unreacted starting material (alkyl β-formylcrotonate) and various decomposition products may be present.
-
From the etherification (methylation) step:
-
C-alkylation products: The alkoxide intermediate is an ambident nucleophile, meaning methylation can occur at a carbon atom of the furanone ring instead of the desired oxygen atom.
-
Elimination byproducts: Although less common with a methylating agent, an alkene byproduct can form, particularly if using a strong base at elevated temperatures.
-
Hydrolysis products: The lactone ring can be hydrolyzed to the corresponding γ-keto or γ-hydroxy-carboxylic acid if water is present, especially under acidic or basic conditions.
-
Q3: How can I purify the final product, 5-methoxy-4-methyl-2(5H)-furanone?
Purification of the crude product can be achieved through several methods:
-
Distillation: Vacuum distillation is effective for separating the product from less volatile impurities.
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying furanone derivatives.
-
Filtration: If the reaction results in precipitated salts, such as triethylamine hydrochloride, these can be removed by filtration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 5-hydroxy-4-methyl-2(5H)-furanone (precursor) | Incomplete cyclization of the alkyl β-formylcrotonate. | - Ensure sufficient reaction time (0.5 to 24 hours) and temperature (reflux). - Use the appropriate concentration of hydrochloric acid (2-20% by weight). |
| Formation of 5-methoxy-4-methyl-2(5H)-furanone as a byproduct during cyclization. | The methoxy byproduct can be converted to the desired hydroxy furanone by heating with dilute hydrochloric acid. | |
| Low yield of 5-methoxy-4-methyl-2(5H)-furanone (final product) | Incomplete methylation of the hydroxy precursor. | - Use a reactive and unhindered methylating agent like methyl iodide or dimethyl sulfate. - Ensure the use of an appropriate base (e.g., potassium carbonate) to facilitate deprotonation of the hydroxyl group. |
| Competing elimination reaction. | - Use a non-nucleophilic, moderately strong base. - Run the reaction at the lowest effective temperature (e.g., room temperature or gentle heating to 40-50 °C). | |
| Presence of multiple spots on TLC after methylation | Formation of C-alkylation byproducts. | - Use a polar aprotic solvent like DMF or acetonitrile to favor the desired O-alkylation (SN2 reaction). |
| Hydrolysis of the lactone ring. | - Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Polymerization of starting materials or product | High concentration of reagents. | Run the reaction at a lower concentration to minimize bimolecular side reactions. |
Experimental Protocols
Protocol 1: Synthesis of 5-hydroxy-4-methyl-2(5H)-furanone
This protocol is adapted from the cyclization of alkyl β-formylcrotonates.
Materials:
-
Methyl β-formylcrotonate
-
5% by weight aqueous hydrochloric acid
-
Methanol (catalytic amount)
Procedure:
-
Combine methyl β-formylcrotonate, 5% aqueous hydrochloric acid, and a catalytic amount of methanol in a round-bottom flask.
-
Reflux the mixture for 0.5 to 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, remove water, methanol, and hydrochloric acid by distillation under reduced pressure.
-
The crude product can be further purified by vacuum distillation.
Protocol 2: Synthesis of 5-methoxy-4-methyl-2(5H)-furanone via Williamson Ether Synthesis
This protocol is based on the methylation of a hydroxyfuranone.
Materials:
-
5-hydroxy-4-methyl-2(5H)-furanone
-
Anhydrous potassium carbonate (K₂CO₃)
-
Methyl iodide (CH₃I)
-
Dry N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine solution
Procedure:
-
To a solution of 5-hydroxy-4-methyl-2(5H)-furanone in dry DMF, add 1.5 equivalents of anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere.
-
Add 1.1 equivalents of methyl iodide dropwise to the suspension.
-
Continue stirring the reaction at room temperature and monitor its progress by TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or silica gel column chromatography.
Quantitative Data Summary
| Reaction Step | Reactants | Conditions | Product(s) & Yield | Reference |
| Cyclization | Methyl β-formylcrotonate, 38% aq. HCl | Reflux, 3 h | 5-methoxy-4-methyl-2(5H)-furanone (53%), 5-hydroxy-4-methyl-2(5H)-furanone (42%) | |
| Byproduct Conversion | 5-methoxy-4-methyl-2(5H)-furanone, 5% aq. HCl | Reflux, 2.5 h | 5-hydroxy-4-methyl-2(5H)-furanone (~90% conversion) | |
| Methylation | 5-hydroxyfuran-2(5H)-one, K₂CO₃, CH₃I | DMF, RT to 50 °C | 5-methoxyfuran-2(5H)-one (yield not specified) |
Visual Guides
Validation & Comparative
Validating the Structure of Novel 2(5H)-Furanone Derivatives by X-ray Crystallography: A Comparative Guide
For researchers and professionals in drug development, the precise structural elucidation of novel bioactive compounds is paramount. The 2(5H)-furanone core is a privileged scaffold found in numerous natural products and synthetic molecules with a wide range of biological activities, including antimicrobial and anti-biofilm properties. Unambiguous determination of their three-dimensional structure is critical for understanding structure-activity relationships (SAR) and for rational drug design.
While various spectroscopic methods like NMR, IR, and high-resolution mass spectrometry (HRMS) are essential for initial characterization, single-crystal X-ray crystallography stands as the gold standard for absolute structure validation. It provides unequivocal proof of constitution, configuration, and conformation by mapping atomic positions with high precision. This guide compares the structural data of novel this compound derivatives and provides the detailed experimental protocols necessary for their validation via X-ray crystallography.
Comparative Crystallographic Data
The table below summarizes key crystallographic data for two representative, novel this compound derivatives, illustrating the type of quantitative information obtained from a successful X-ray diffraction experiment. Such data allows for direct comparison of unit cell parameters, molecular packing, and refinement quality.
| Parameter | Derivative A (e.g., 5-bornyloxy-3,4-dibromo-2(5H)-furanone) | Derivative B (e.g., 5-menthyloxy-4-(phenylsulfonyl)-2(5H)-furanone) |
| Formula | C₁₄H₁₈Br₂O₃ | C₂₀H₂₄O₅S |
| Formula Weight | 410.10 g/mol | 384.47 g/mol |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁ |
| a (Å) | 7.125(3) | 10.541(2) |
| b (Å) | 11.896(5) | 8.995(4) |
|
Unveiling the Potency of Brominated 2(5H)-Furanones: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of brominated 2(5H)-furanones, a class of compounds renowned for their diverse biological activities, including potent antibacterial, anti-biofilm, and quorum sensing inhibitory effects. By presenting key experimental data, detailed methodologies, and visual representations of underlying mechanisms, this document serves as a critical resource for advancing research and development in this promising area.
Brominated 2(5H)-furanones, inspired by natural products isolated from marine algae, have garnered significant attention for their ability to modulate bacterial communication and virulence. The core 2(5H)-furanone scaffold, when substituted with bromine atoms and various alkyl chains, exhibits a wide spectrum of biological activities. This guide delves into the structure-activity relationship (SAR) of these fascinating molecules, offering a comparative analysis of their performance based on published experimental data.
Comparative Analysis of Biological Activity
The biological efficacy of brominated 2(5H)-furanones is profoundly influenced by the position and number of bromine atoms on the furanone ring, as well as the nature of the substituents. The following tables summarize the quantitative data from various studies, highlighting the impact of structural modifications on their inhibitory activities.
Inhibition of Biofilm Formation
Biofilms are structured communities of bacteria that exhibit increased resistance to antibiotics and host immune responses. The ability of brominated furanones to inhibit biofilm formation is a key area of investigation.
| Compound | Structure | Target Organism | IC50 (µM) | Reference |
| (Z)-4-bromo-5-(bromomethylene)-3-ethyl-2(5H)-furanone | Salmonella enterica serovar Typhimurium | ~10 | ||
| (Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Salmonella enterica serovar Typhimurium | ~5 | ||
| (Z)-4-bromo-5-(bromomethylene)-3-hexyl-2(5H)-furanone | Salmonella enterica serovar Typhimurium | ~2.5 | ||
| 5-(dibromomethylene)-2(5H)-furanone (GBr) | Pseudomonas aeruginosa PA14 | >50 (for biofilm reduction) | ||
| (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30) | Pseudomonas aeruginosa PA14 | >50 (for biofilm reduction) |
Key Observation: For (Z)-4-bromo-5-(bromomethylene)-3-alkyl-2(5H)-furanones, the length of the 3-alkyl chain significantly impacts the anti-biofilm activity against Salmonella, with longer chains leading to higher potency.
Inhibition of Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression, including the production of virulence factors. Brominated furanones are well-documented inhibitors of QS.
| Compound | Structure | QS System/Reporter | Target Organism | Inhibition | Reference |
| Natural Furanone ((5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone) | AI-2 dependent bioluminescence | Vibrio harveyi | Concentration-dependent | ||
| Synthetic Furanone ((5Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone) | AI-2 dependent bioluminescence | Vibrio harveyi | Concentration-dependent | ||
| GBr | LasR | Pseudomonas aeruginosa | Higher affinity than C-30 | ||
| C-30 | LasR | Pseudomonas aeruginosa | Lower affinity than GBr |
Key Observation: Both natural and synthetic brominated furanones
A Comparative Benchmark: The Antioxidant Prowess of Furanones versus Ascorbic Acid
For researchers, scientists, and professionals in drug development, the quest for potent antioxidant compounds is perennial. While ascorbic acid (Vitamin C) remains a gold standard, the furanone class of heterocyclic compounds has emerged as a promising alternative with significant antioxidant potential. This guide provides an objective comparison of the antioxidant activity of furanones against ascorbic acid, supported by experimental data and detailed protocols.
Furanones, particularly 4-hydroxy-3(2H)-furanones, have demonstrated notable antioxidant capabilities, in some cases comparable to that of ascorbic acid. Their mechanism of action, like ascorbic acid, is largely attributed to their ability to donate a hydrogen atom, thereby neutralizing free radicals. This guide will delve into the quantitative data from various in vitro antioxidant assays, outline the experimental procedures to replicate these findings, and visualize the underlying antioxidant mechanisms.
Data Presentation: A Quantitative Comparison
The antioxidant capacity of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the IC50 values for representative furanones and ascorbic acid from various studies. It is important to note that direct comparison between different studies should be made with caution due to variations in experimental conditions.
| Compound | Assay | IC50 Value (µg/mL) | Reference Standard | IC50 Value (µg/mL) |
| Furanone Derivatives | ||||
| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | DPPH | ~28 | Ascorbic Acid | ~6.1 |
| 2(or 5)-Ethyl-4-hydroxy-5(or 2)-methyl-3(2H)-furanone (EHMF) | DPPH | Data not available | Ascorbic Acid | ~6.1 |
| Reference Standard | ||||
| L-Ascorbic Acid | DPPH | 6.1 - 37.3 | - | - |
| L-Ascorbic Acid | ABTS | ~17.6 | - | - |
Note: The IC50 values are compiled from multiple sources and are intended for comparative purposes. Absolute values can vary based on specific experimental conditions.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the most commonly cited antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The change in absorbance is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare various concentrations of the furanone compounds and ascorbic acid in methanol.
-
Reaction: Add 1.0 mL of the DPPH solution to 1.0 mL of each sample concentration. A control is prepared using 1.0 mL of methanol instead of the sample.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+).
Procedure:
-
Preparation of ABTS Radical Cation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Working Solution: Dilute the ABTS•+ solution with ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the furanone compounds and ascorbic acid.
-
Reaction: Add 10 µL of each sample concentration to 1.0 mL of the ABTS•+ working solution.
-
Measurement: Measure the absorbance at 734 nm after a 6-minute incubation period.
-
Calculation: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, by antioxidants in an acidic medium.
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Sample Preparation: Prepare various concentrations of the furanone compounds and ascorbic acid.
-
Reaction: Add 100 µL of the sample to 3.0 mL of the freshly prepared FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O and is expressed as mmol Fe²⁺ equivalents per gram of sample.
Mandatory Visualization
Antioxidant Mechanism of Furanones and Ascorbic Acid
The primary antioxidant action of both furanones and ascorbic acid involves the donation of a hydrogen atom to a free radical, thus neutralizing it and terminating the radical chain reaction. The resulting antioxidant radical is relatively stable and does not propagate the radical chain.
Caption: Hydrogen atom transfer mechanism for furanones and ascorbic acid.
Experimental Workflow for In Vitro Antioxidant Assays
The general workflow for determining the antioxidant activity of a compound using common in vitro assays is a multi-step process from sample preparation to data analysis.
Caption: General workflow for in vitro antioxidant capacity determination.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
